Theaflavin 3,3'-digallate
Description
Properties
IUPAC Name |
[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASWHWETFMWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30462-35-2 | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 230 °C | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Theaflavin 3,3'-digallate: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival
An In-depth Technical Guide on its Mechanism of Action
Introduction
Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has garnered significant attention within the scientific community for its potent anti-cancer properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms through which TF3 exerts its effects on cancer cells. This guide will delve into the signaling pathways modulated by TF3, its impact on apoptosis, cell cycle progression, and angiogenesis, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
TF3's anti-cancer activity is not mediated by a single pathway but rather through a multi-pronged attack on key cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.
Induction of Apoptosis
TF3 has been demonstrated to induce programmed cell death in a variety of cancer cell lines through both intrinsic and extrinsic apoptotic pathways.[2][3]
-
Intrinsic Pathway: TF3 modulates the expression of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (Bax, Bad) to anti-apoptotic proteins (Bcl-xL).[2] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[3][4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3]
-
Extrinsic Pathway: TF3 can also initiate apoptosis through the death receptor pathway. It has been shown to upregulate the expression of Death Receptor 5 (DR5) and the Fas-associated death domain (FADD), leading to the activation of caspase-8.[2] Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[1]
The culmination of these events is a significant increase in caspase-3/7 activity in cancer cells treated with TF3.[2]
Cell Cycle Arrest
TF3 effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G0/G1 phases, depending on the cancer cell type.[2][4]
-
G2/M Phase Arrest: In cisplatin-resistant ovarian cancer cells (A2780/CP70), TF3 induces G2 phase arrest by significantly decreasing the expression of cyclin B1.[2] Cyclin B1 is a crucial regulatory protein for the G2/M transition, and its downregulation prevents cells from entering mitosis.
-
G0/G1 Phase Arrest: In human osteosarcoma cell lines (MG63 and HOS), TF3 has been shown to cause G0/G1 cell cycle arrest.[4] This is associated with a decrease in the expression of proteins that drive the G1 to S phase transition.
Anti-Angiogenic Effects
Tumor growth and metastasis are heavily reliant on the formation of new blood vessels, a process known as angiogenesis. TF3 has been shown to be a potent inhibitor of tumor-induced angiogenesis.[5][6] This effect is primarily achieved by downregulating the expression of two key pro-angiogenic factors:
-
Hypoxia-Inducible Factor 1α (HIF-1α): A key transcription factor that regulates the expression of genes involved in angiogenesis in response to low oxygen levels (hypoxia) within the tumor microenvironment.[5][7]
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates the formation of blood vessels.[5][6]
TF3 achieves this downregulation by inactivating the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways and by suppressing the cleavage of Notch-1, all of which are upstream regulators of HIF-1α and VEGF.[5][7]
Signaling Pathways Modulated by this compound
The diverse anti-cancer effects of TF3 are a result of its ability to modulate multiple intracellular signaling pathways.
Akt/MDM2/p53 Signaling Pathway
In cisplatin-resistant ovarian cancer cells, TF3 has been shown to upregulate the tumor suppressor protein p53 by targeting the Akt/MDM2 pathway.[2][8] TF3 inhibits the activity of Akt, a kinase that normally phosphorylates and activates MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting Akt, TF3 prevents the activation of MDM2, leading to the accumulation of p53.[2] Elevated p53 levels then transcriptionally activate genes involved in apoptosis and cell cycle arrest.[2][8]
Akt/MDM2/p53 Pathway Modulation by TF3.
Caspase-Mediated Apoptotic Pathway
TF3 triggers apoptosis in osteosarcoma cells by activating the caspase cascade.[3] It upregulates the expression of pro-apoptotic proteins Bax and Bak1, leading to the release of cytochrome c from the mitochondria.[3] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3]
TF3-induced Caspase-Mediated Apoptosis.
Anti-Angiogenic Signaling Pathways
TF3 inhibits angiogenesis by targeting the Akt and Notch-1 signaling pathways in human ovarian carcinoma cells.[5][7] It inactivates the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways and suppresses Notch-1 cleavage, leading to decreased expression of c-Myc, HIF-1α, and VEGF.[5][7]
Anti-Angiogenic Signaling Pathways Targeted by TF3.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of TF3 on cancer cells.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | 23.81 | [2][8] |
| IOSE-364 | Normal Ovarian Epithelial | 59.58 | [2][8] |
| OVCAR-3 | Ovarian Carcinoma | >15 (weak inhibition) | [6] |
| A431 | Epidermoid Carcinoma | 18 | [1] |
| HCT116 | Colon Carcinoma | 17.26 | [9] |
| HCT116 (pre-treated TF3) | Colon Carcinoma | 8.98 | [9] |
Table 2: Effect of this compound on Cell Cycle Distribution in A2780/CP70 Cells
| Treatment | G2 Phase Percentage Increase | Reference |
| 20 µM TF3 for 24h | 21.78% | [2] |
Table 3: Effect of this compound on Caspase Activity
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity | Reference |
| A2780/CP70 | TF3 (concentration not specified) | 2.19 | [2] |
| IOSE-364 | TF3 (concentration not specified) | 1.20 | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of TF3.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cells (e.g., A2780/CP70, IOSE-364) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated overnight.[2]
-
The cells are then treated with varying concentrations of TF3 (e.g., 0-50 µM) for a specified period (e.g., 24 hours).[2]
-
After treatment, the medium is removed, and MTT solution is added to each well and incubated.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[10]
-
Cell viability is expressed as a percentage of the untreated control.
-
MTT Assay Workflow.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to produce a luminescent signal.
-
Methodology:
-
Cells are seeded in 96-well plates (1x10^4 cells/well) and incubated overnight.[2]
-
Cells are treated with TF3 (e.g., 0-20 µM) for 24 hours.[2]
-
After treatment, Caspase-Glo 3/7 Reagent is added to each well, mixed, and incubated at room temperature for 1 hour.[2]
-
Luminescence is measured using a microplate reader.
-
Caspase-3/7 activity is normalized to total protein levels and expressed as a percentage of the untreated control.[2]
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.
-
Methodology:
-
Cells are treated with TF3 for a specific duration.
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent dye such as propidium iodide (PI).
-
The DNA content of individual cells is then analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Methodology:
-
Cells are treated with TF3 and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the target protein (e.g., p53, cyclin B1, Bax, Bcl-xL).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized by adding a chemiluminescent substrate and detecting the emitted light.
-
Inhibition of Metastasis
Recent studies have also highlighted the potential of TF3 to inhibit cancer metastasis, a critical step in cancer progression. In human melanoma cells, TF3 has been shown to significantly inhibit cell migration and invasion.[11] It also suppresses the formation of tumor spheres, a characteristic of cancer stem cells which are thought to drive metastasis.[11] Furthermore, TF3 downregulates the expression of key markers associated with cancer stemness and drug resistance, including ABCB1, ABCG2, CD44, and CXCR4.[11]
Conclusion
This compound exhibits a remarkable and multifaceted mechanism of action against cancer cells. By simultaneously inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis through the modulation of critical signaling pathways, TF3 presents itself as a promising candidate for further investigation in cancer therapy and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this potent black tea polyphenol.
References
- 1. mdpi.com [mdpi.com]
- 2. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Theaflavin-3, 3′-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis via Akt and Notch-1 pathways, not via MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theaflavin-3, 3'-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis via Akt and Notch-1 pathways, not via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-treated theaflavin-3,3′-digallate has a higher inhibitory effect on the HCT116 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses metastasis and reduces insulin-like growth factor-1-induced cancer stemness and invasiveness in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Theaflavin 3,3'-Digallate: A Comprehensive Technical Guide on Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin 3,3'-digallate (TFDG), a prominent bioactive polyphenol in black tea, is the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] TFDG is formed during the enzymatic oxidation of catechins in the fermentation process of black tea leaves.[3] Despite its promising in vitro bioactivities, the therapeutic application of TFDG is largely influenced by its bioavailability and metabolic fate in vivo. This technical guide provides an in-depth analysis of the current scientific understanding of the absorption, distribution, metabolism, and excretion of TFDG, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.
Bioavailability of this compound
The systemic bioavailability of TFDG is generally considered to be low.[4][5][6] Studies indicate that TFDG is poorly absorbed in the small intestine.[3][5][6] This limited absorption is a critical factor for researchers and drug development professionals to consider when evaluating its therapeutic potential.
In Vitro Permeability Studies
In vitro models, such as the Caco-2 cell monolayer, are commonly used to assess the intestinal permeability of compounds. These studies have consistently demonstrated the poor absorptive transport of TFDG.
| Compound | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Cell Model | Reference |
| This compound (TFDG) | 3.64 x 10⁻⁷ | >1.24 | Caco-2 | [7][8] |
Table 1: In vitro permeability of this compound across Caco-2 cell monolayers. The low Papp value suggests extremely poor bioavailability.[8][9] The efflux ratio being greater than 1.24 indicates that TFDG is subject to active efflux back into the intestinal lumen, further limiting its absorption.[7][8] Efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) have been implicated in this process.[7]
In Vivo Pharmacokinetic Studies in Animal Models
Animal studies provide valuable insights into the in vivo pharmacokinetics of TFDG. A study in mice using radiolabeled TFDG (¹²⁵I-TFDG) offered a detailed look at its distribution and elimination.
| Parameter | Intravenous (5 mg/kg) | Oral (500 mg/kg) | Animal Model | Reference |
| Cmax | - | Achieved at 6 h post-dosing | Mice | [10][11] |
| AUC₀-∞ | - | 504.92 µg·min/L | Mice | [10][11] |
| Major Organ of Recovery | Kidney (42%) | Liver (0.07%) | Mice | [10][11] |
Table 2: Pharmacokinetic parameters of ¹²⁵I-labeled this compound in mice. The study revealed that after oral administration, the maximum plasma concentration (Cmax) was reached at 6 hours.[10][11] Interestingly, the area under the curve (AUC), which represents total drug exposure, was 20-fold higher after oral administration compared to intravenous dosing, though this is likely due to the significantly higher oral dose.[10] The primary organ for recovery after intravenous administration was the kidney, while for oral administration, it was the liver.[10][11] It was also noted that TFDG showed better absorption when administered as part of a black tea extract (BTE) compared to its pure form.[10]
Metabolism of this compound
Given its low absorption in the upper gastrointestinal tract, a significant portion of ingested TFDG reaches the large intestine, where it is extensively metabolized by the gut microbiota.[3][4][5] This microbial biotransformation is crucial for the generation of smaller, potentially more bioavailable metabolites that may contribute to the overall biological effects of black tea consumption.[4][12]
Microbial Metabolism in the Gut
The primary metabolic pathway for TFDG in the gut is degalloylation, the cleavage of its galloyl groups.[4][5] This process is carried out by gut bacteria, including strains like Lactobacillus plantarum and Bacillus subtilis.[4]
Identified Microbial Metabolites of this compound:
| Metabolite | Description | Reference |
| Theaflavin (TF) | Formed by the removal of both galloyl groups. | [1][4][5] |
| Theaflavin-3-gallate (TF3G) | Formed by the removal of one galloyl group. | [1][4][5] |
| Theaflavin-3'-gallate (TF3'G) | Formed by the removal of one galloyl group. | [1][4][5] |
| Gallic Acid (GA) | Released upon cleavage of the galloyl moiety. | [1][4][5] |
| Pyrogallol (PG) | A further metabolite of gallic acid. | [4][5] |
| Theanaphthoquinone | A unique metabolite formed from TFDG. | [3][13][14][15] |
| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | A smaller phenolic compound. | [3][5] |
| 3-(3′,4′-dihydroxyphenyl)propionic acid | A smaller phenolic compound. | [3][5] |
| Phenylacetic acid | A smaller phenolic compound. | [5] |
| 4-hydroxybenzoic acid | A smaller phenolic compound. | [5] |
Table 3: Major microbial metabolites of this compound identified in in vitro and in vivo studies.
An in vitro fermentation study with human fecal microbiota showed that TFDG was more slowly degraded compared to epigallocatechin gallate (EGCG).[3][5][6] While monogallates and theaflavin were detected, a more abundant and unique metabolite, theanaphthoquinone, was identified, with its concentration peaking at 36 hours, corresponding to 32% of the initial TFDG amount.[5]
Phase II Metabolism
In addition to microbial metabolism, TFDG and its metabolites can undergo Phase II metabolism, which involves conjugation reactions to increase their water solubility and facilitate excretion. Glucuronidated and sulfated metabolites of TFDG, theaflavin-3-gallate, and theaflavin-3'-gallate have been identified as minor fecal metabolites in mice.[1]
Experimental Protocols
In Vitro Fecal Fermentation of TFDG
-
Objective: To identify the microbial metabolites of TFDG.
-
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in a pre-reduced anaerobic buffer.
-
Incubation: The fecal slurry is incubated anaerobically at 37°C. TFDG is added to the slurry, and samples are collected at various time points (e.g., 0, 2, 6, 12, 24, 36, and 48 hours).[3]
-
Sample Processing: The fermentation is stopped by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.[3]
-
Analytical Method: The identification and quantification of TFDG and its metabolites are performed using Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS).[3][14] The mobile phase typically consists of an acidic aqueous solution and an organic solvent like acetonitrile, run on a gradient.[3]
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the biodistribution and pharmacokinetics of TFDG.
-
Methodology:
-
Radiolabeling: TFDG is radiolabeled, for example, with ¹²⁵I using the chloramine T method.[10]
-
Animal Model: Swiss albino mice are used.
-
Administration: The radiolabeled TFDG is administered either intravenously (e.g., 5 mg/kg) or orally (e.g., 500 mg/kg), either as a pure compound or within a black tea extract.[11]
-
Sample Collection: Blood and various organs (liver, kidney, spleen, lung, heart) are collected at different time points post-administration.[10]
-
Quantification: The amount of radioactivity in plasma and tissue homogenates is measured using a gamma counter to determine the concentration of TFDG and its metabolites.[11]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.[11]
-
Signaling Pathways Modulated by this compound
TFDG has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, angiogenesis, and inflammation. Understanding these interactions is crucial for elucidating its mechanisms of action.
Akt and Notch-1 Pathways in Angiogenesis
In human ovarian carcinoma OVCAR-3 cells, TFDG has been found to decrease angiogenesis by inhibiting the Akt and Notch-1 signaling pathways.[2] This suggests a potential anti-cancer mechanism by restricting tumor blood supply.
Caption: TFDG inhibits angiogenesis by suppressing the Akt and Notch-1 pathways.
PDGFRβ Pathway in Vascular Smooth Muscle Cells
TFDG can inhibit neointima formation, a key process in atherosclerosis, by suppressing the Platelet-Derived Growth Factor Receptor β (PDGFRβ) pathway in vascular smooth muscle cells.[16] This highlights its potential role in cardiovascular health.
Caption: TFDG inhibits neointima formation by suppressing the PDGFRβ pathway.
CaN-NFAT Signal Pathway in Cardiac Hypertrophy
In a model of pathological cardiac hypertrophy, TFDG was shown to prevent the condition by inhibiting the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[17] This suggests a cardioprotective effect.
Caption: TFDG prevents pathological cardiac hypertrophy via the CaN-NFAT pathway.
EGFR Signaling Pathway
TFDG has been demonstrated to induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[18] This provides another potential mechanism for its anti-cancer activity.
Caption: TFDG inhibits EGFR signaling and cell transformation.
Conclusion
This compound exhibits poor systemic bioavailability due to limited intestinal absorption and significant efflux. The majority of ingested TFDG is metabolized by the gut microbiota into a variety of smaller phenolic compounds. These metabolites, along with the parent compound, are thought to contribute to the observed health benefits associated with black tea consumption. For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of TFDG. Future research should focus on strategies to enhance its bioavailability, such as novel delivery systems, and further elucidate the specific biological activities of its microbial metabolites. A deeper understanding of how TFDG and its metabolites interact with key signaling pathways will be instrumental in harnessing its full therapeutic potential.
References
- 1. Structural identification of mouse fecal metabolites of this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Microbiota Is Essential for the Generation of Black Tea Theaflavins-Derived Metabolites | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. scialert.net [scialert.net]
- 12. mdpi.com [mdpi.com]
- 13. research.wur.nl [research.wur.nl]
- 14. Microbial Metabolism of Theaflavin-3,3'-digallate and Its Gut Microbiota Composition Modulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Profile of Theaflavin 3,3'-digallate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, exhibits significant antioxidant properties with potential therapeutic applications. This technical guide provides a comprehensive overview of its in vitro antioxidant activities, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.
In Vitro Antioxidant Activity: A Quantitative Perspective
This compound demonstrates potent antioxidant effects across a range of in vitro assays. Its efficacy is often compared to other theaflavin derivatives and well-known antioxidants like epigallocatechin gallate (EGCG). The antioxidant activity of theaflavins is attributed to their ability to scavenge free radicals and chelate metal ions, a property conferred by the hydroxyl groups on their core structure and galloyl moieties.[1]
Table 1: Radical Scavenging Activity of this compound and Related Compounds
| Compound | Assay | IC50 (µmol/L) | Source |
| This compound (TF3) | Hydroxyl Radical (·OH) Scavenging | Most effective scavenger among theaflavins | [2] |
| This compound (TF3) | Hydrogen Peroxide (H₂O₂) Scavenging | 0.39 | [2] |
| This compound (TF3) | Superoxide Radical Scavenging | Less effective than Theaflavin (TF1) and monogallates | [2] |
| Theaflavin (TF1) | Superoxide Radical Scavenging | 14.50 | [2] |
| Theaflavin-3-gallate (TF2A) | Superoxide Radical Scavenging | ~18.6 - 26.7 | [2] |
| Theaflavin-3'-gallate (TF2B) | Superoxide Radical Scavenging | ~18.6 - 26.7 | [2] |
| Epigallocatechin gallate (EGCG) | Superoxide Radical Scavenging | 45.80 | [2] |
| This compound (TF3) | DPPH Radical Scavenging | Highest activity among theaflavins | [3] |
Note: IC50 represents the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.
Studies have shown that the galloyl group is crucial for the antioxidant and anticancer activities of theaflavins.[4] In a DNA damage protective assay, TF3 was found to be a more potent antioxidant than theaflavin (TF1), effectively scavenging hydrogen peroxide and hydroxyl radicals.[4]
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, this compound exerts its antioxidant effects within cellular environments through the modulation of key signaling pathways and by influencing intracellular antioxidant defense systems.
Modulation of Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, TF3 has been shown to activate the Nrf2 signaling pathway.[5][6] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a vital role in cellular defense against oxidative damage.[5]
In chondrocytes treated with interleukin-1β (IL-1β), a pro-inflammatory cytokine that induces oxidative stress, TF3 treatment assisted in scavenging reactive oxygen species (ROS) and reduced their accumulation.[5] This effect was linked to the activation of the Nrf2/HO-1 signaling pathway.[5]
Caption: this compound mediated activation of the Nrf2/ARE signaling pathway.
Inhibition of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of this pathway, leading to the production of pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[7][8] This inhibition is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] By blocking NF-κB activation, TF3 can suppress the expression of downstream inflammatory mediators, thereby mitigating inflammation-associated oxidative stress.[5][9]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radical-scavenging-abilities-and-antioxidant-properties-of-theaflavins-and-their-gallate-esters-in-h2o2-mediated-oxidative-damage-system-in-the-hpf-1-cells - Ask this paper | Bohrium [bohrium.com]
- 4. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protection from experimental colitis by theaflavin-3,3′-digallate correlates with inhibition of IKK and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchgate.net [researchgate.net]
Theaflavin 3,3'-digallate: A Deep Dive into its Anti-inflammatory Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Theaflavin 3,3'-digallate (TFDG), a prominent polyphenol found in black tea, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the core anti-inflammatory effects of TFDG, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory therapeutic agents.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The central mechanisms of action involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. TFDG has been shown to be a potent inhibitor of this pathway.[1][2] Its inhibitory action is multifaceted, targeting several key steps in the activation cascade. TFDG blocks the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By preventing IκBα phosphorylation and subsequent degradation, TFDG effectively halts the nuclear translocation of the active NF-κB p65 and p50 subunits.[1][2] This blockade of NF-κB nuclear accumulation prevents the transcription of its target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1]
dot
Caption: TFDG inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response. TFDG has been demonstrated to suppress the phosphorylation of JNK and p38 MAPK in macrophages stimulated with lipopolysaccharide (LPS).[3] By inhibiting the activation of these key kinases, TFDG can downregulate the expression of downstream inflammatory mediators.
dot
Caption: TFDG modulates the MAPK signaling pathway.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent inhibitory effects of TFDG on key inflammatory markers.
In Vitro Inhibition of Pro-inflammatory Mediators
| Target | Cell Line | Inducer | TFDG Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | 50 µM | 82.4% inhibition of NO synthesis | [4] |
| iNOS protein | RAW 264.7 macrophages | LPS | Not specified | Stronger inhibition than EGCG | [2] |
| iNOS mRNA | RAW 264.7 macrophages | LPS | Not specified | Significantly reduced | [2] |
| COX-2 | HCT116 cells | - | Not specified | Decreased expression | [5] |
| TNF-α mRNA | PMA-primed U937 and RAW 264.7 cells | LPS (100 ng/mL) | 6.25-50 µM | Dose-dependent decrease | [6] |
| IL-1β mRNA | PMA-primed U937 and RAW 264.7 cells | LPS (100 ng/mL) | 6.25-50 µM | Dose-dependent decrease | [6] |
| IL-6 mRNA | PMA-primed U937 and RAW 264.7 cells | LPS (100 ng/mL) | 6.25-50 µM | Dose-dependent decrease | [6] |
| IL-6 Secretion | Chondrocytes | IL-1β | 20 µM and 40 µM | Significant downregulation | [7] |
| TNF-α Secretion | Chondrocytes | IL-1β | 20 µM and 40 µM | Significant downregulation | [7] |
| PGE2 Secretion | Chondrocytes | IL-1β | 20 µM and 40 µM | Significant downregulation | [7] |
In Vivo Anti-inflammatory Effects
| Animal Model | Disease Model | TFDG Dosage | Key Findings | Reference |
| Mice | Collagen-Induced Arthritis (CIA) | 1 mg/kg and 10 mg/kg (i.p.) | Reduced arthritis score and incidence; decreased synovial IL-1β, TNF-α, and IL-6. | [8][9] |
| Mice | LPS-induced Acute Lung Injury (ALI) | Not specified | Attenuated the severity of ALI. | [10] |
| Mice | Ovariectomized (OVX) - induced osteoporosis | Not specified | Reduced serum TNF-α, IL-1β, and IL-6; increased serum IL-10. | [11] |
| Mice | TNBS-induced colitis | 5 mg/kg (oral) | Significantly improved colitis; decreased colonic TNF-α, IL-12, IFN-γ, and iNOS. | [12] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line U937 (differentiated with phorbol myristate acetate, PMA) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of TFDG for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL).
Quantification of Pro-inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants or serum samples, along with a serial dilution of the recombinant cytokine standard, are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is measured at 450 nm using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[13][14][15]
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is then used as a template for real-time PCR amplification with gene-specific primers for the target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye like SYBR Green is used to detect the amplification in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.[1][16][17][18]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of the target signaling proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-IκBα, IκBα).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels.[19][20][21][22]
dot
References
- 1. 2.9. Cytokine mRNA Quantification by qRT-PCR [bio-protocol.org]
- 2. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theaflavin Inhibits LPS-Induced IL-6, MCP-1, and ICAM-1 Expression in Bone Marrow-Derived Macrophages Through the Blockade of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 5. Pre-treated theaflavin-3,3′-digallate has a higher inhibitory effect on the HCT116 cell line | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. researchgate.net [researchgate.net]
- 7. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theaflavin-3,3’-Digallate Ameliorates Collagen-Induced Arthritis Through Regulation of Autophagy and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. In Vitro and in Vivo Anti-Inflammatory Effects of Theaflavin-3,3'-Digallate on Lipopolysaccharide-Induced Inflammation - 联科生物 [liankebio.com]
- 11. Theaflavin-3,3′-Digallate Promotes the Formation of Osteoblasts Under Inflammatory Environment and Increases the Bone Mass of Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection from experimental colitis by theaflavin-3,3′-digallate correlates with inhibition of IKK and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurements of TNF-α, IL-1β, IL-6 by ELISA [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Theaflavin 3,3'-digallate: A Multifaceted Modulator of Signaling Pathways in Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Its beneficial effects are attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cardiovascular pathologies. This technical guide provides a comprehensive overview of the core signaling pathways influenced by TF3, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the molecular cascades. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.
Core Signaling Pathways Modulated by this compound
This compound exerts its cardioprotective effects by targeting key signaling nodes involved in vascular smooth muscle cell proliferation and migration, pathological cardiac hypertrophy, myocardial ischemia/reperfusion injury, and atherosclerosis.
Inhibition of the PDGFRβ Pathway in Vascular Smooth Muscle Cells
Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the pathogenesis of atherosclerosis and restenosis following angioplasty. Platelet-derived growth factor (PDGF)-BB is a potent stimulator of these processes, primarily through the activation of its receptor, PDGFRβ. TF3 has been shown to effectively inhibit neointima formation by suppressing the PDGFRβ signaling cascade.[1][2]
Upon binding of PDGF-BB, PDGFRβ undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. TF3 intervenes by reducing the phosphorylation of PDGFRβ, thereby attenuating the activation of its downstream effectors, including Phospholipase Cγ (PLCγ), Src, Protein Kinase B (Akt), mammalian Target of Rapamycin (mTOR), and the Mitogen-Activated Protein Kinase (MAPK) family members ERK1/2, JNK, and p38.[3] The collective inhibition of these pathways leads to a decrease in VSMC proliferation and migration, thus preventing the thickening of the arterial intima.
Modulation of the Calcineurin-NFAT Pathway in Cardiac Hypertrophy
Pathological cardiac hypertrophy, a maladaptive response of the heart to stress such as hypertension, can lead to heart failure. The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a key driver of this process. TF3 has demonstrated a protective role against pathological cardiac hypertrophy by inhibiting this pathway.[4][5][6]
The signaling cascade is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin (CaN). Activated CaN then dephosphorylates NFAT, allowing its translocation to the nucleus where it promotes the transcription of hypertrophic genes. TF3 has been shown to decrease intracellular Ca2+ levels, down-regulate the expression of CaN, and increase the phosphorylation of NFATc3, thereby preventing its nuclear translocation and subsequent gene transcription.[4][6]
Activation of the PI3K/Akt/mTOR Pathway in Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a significant clinical problem that contributes to morbidity and mortality following events such as myocardial infarction and cardiac surgery. TF3 has been found to protect the myocardium from I/R injury by activating the pro-survival PI3K/Akt/mTOR signaling pathway.[7][8]
Activation of this pathway by TF3 leads to the phosphorylation and activation of Akt, which in turn activates mTOR. This signaling cascade promotes cell survival by inhibiting apoptosis and autophagy. TF3 has been shown to reduce the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, and increase the expression of the anti-apoptotic protein Bcl-2. Furthermore, it modulates autophagy by decreasing the levels of Beclin-1 and LC3B, and increasing p62.[7]
Regulation of the HK2/TIGAR/MAPK Axis in Atherosclerosis
The stability of atherosclerotic plaques is a critical determinant of clinical outcomes. Vulnerable plaques are prone to rupture, leading to acute cardiovascular events. TF3 has been shown to stabilize vulnerable plaques by reprogramming metabolic homeostasis in the neovasculature through the Hexokinase-2 (HK2)/TP53-induced glycolysis and apoptosis regulator (TIGAR)/MAPK signaling axis.[9]
TF3 downregulates the expression of HK2, a key glycolytic enzyme, and modulates the TIGAR/p38/JNK signaling pathway. This metabolic shift towards a lower energy state in the vasa vasorum promotes their maturation, reduces intraplaque hemorrhage, and ultimately enhances plaque stability.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on cardiovascular disease models.
Table 1: Effects of TF3 on VSMC Proliferation and Migration
| Parameter | Model | Treatment | Concentration | Result | Reference |
| VSMC Proliferation | PDGF-BB-induced Rat Aortic Smooth Muscle Cells (RASMCs) | TF3 | 1, 10, 20 µM | Dose-dependent inhibition of proliferation | [3] |
| VSMC Migration | PDGF-BB-induced RASMCs | TF3 | 1, 10, 20 µM | Dose-dependent inhibition of migration | [3] |
| Intima-to-Media Ratio | Mouse Carotid Artery Ligation Model | TF3 (10 mg/kg, i.p.) | N/A | Significant reduction in intima-to-media ratio | [3] |
Table 2: Effects of TF3 on Cardiac Hypertrophy
| Parameter | Model | Treatment | Concentration | Result | Reference |
| Cell Size | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 1-10 µM | Significant reduction in cell size | [4][6] |
| Fetal Gene (ANP, BNP) mRNA Levels | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 1-10 µM | Significant reduction in mRNA levels | [4][6] |
| Intracellular Ca²⁺ Level | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 10 µM | Decreased intracellular Ca²⁺ level | [4][6] |
| Calcineurin (CaN) Expression | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 10 µM | Down-regulated CaN expression | [4][6] |
| p-NFATc3 Expression | Angiotensin II-induced H9c2 Cardiomyocytes | TF3 | 10 µM | Up-regulated p-NFATc3 expression | [4][6] |
Table 3: Effects of TF3 on Myocardial Ischemia/Reperfusion Injury
| Parameter | Model | Treatment | Result | Reference | | :--- | :--- | :--- | :--- | | Myocardial Infarct Size | Rat model of myocardial I/R | TF3 | Reduced infarct size |[7] | | Apoptosis | Rat model of myocardial I/R and H9c2 cells | TF3 | Reduced apoptosis |[7] | | Autophagy | Rat model of myocardial I/R and H9c2 cells | TF3 | Reduced autophagy |[7] | | PI3K/Akt/mTOR Signaling | Rat model of myocardial I/R and H9c2 cells | TF3 | Activated signaling pathway |[7] |
Table 4: Effects of TF3 on Atherosclerotic Plaque Stability
| Parameter | Model | Treatment | Result | Reference | | :--- | :--- | :--- | :--- | | Fibrous Cap Thickness | ApoE-/- mice with carotid vulnerable plaque | TF3 | Increased by 9.78 µm |[9] | | Lipid Core Size | ApoE-/- mice with carotid vulnerable plaque | TF3 | Reduced by 21% |[9] | | Pericyte Coverage | ApoE-/- mice with carotid vulnerable plaque | TF3 | Increased by 8.42% |[9] | | Intraplaque Hemorrhage (IPH) | ApoE-/- mice with carotid vulnerable plaque | TF3 | Reduced from 56.25% to 26.67% |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of TF3's effects on cardiovascular disease models.
Western Blotting for Protein Expression and Phosphorylation
Objective: To determine the levels of total and phosphorylated proteins in cell lysates or tissue homogenates.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[10][11][12]
Immunofluorescence Staining for Protein Localization
Objective: To visualize the subcellular localization of specific proteins in cells or tissue sections.
Protocol:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100.[13]
-
Blocking: Block with a solution containing serum (e.g., 5% goat serum) and BSA in PBS to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.[14]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.[13]
-
Mounting: Mount the coverslips or slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.
Cell Proliferation Assay (EdU Staining)
Objective: To measure the rate of cell proliferation by detecting newly synthesized DNA.
Protocol:
-
EdU Incorporation: Incubate cells with 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, for a defined period.[15]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[15][16]
-
Click-iT® Reaction: Perform the click reaction by incubating the cells with a fluorescent azide that covalently binds to the incorporated EdU.[15]
-
Nuclear Staining: Counterstain the nuclei with Hoechst 33342.[17]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Apoptosis Assay (TUNEL Staining)
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Sample Preparation: Fix and permeabilize tissue sections or cells.[18]
-
TdT Labeling: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.[19][20]
-
Washing: Wash to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with DAPI or another suitable nuclear stain.[21]
-
Imaging and Analysis: Visualize the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.[22]
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the two-dimensional migration of a confluent cell monolayer.
Protocol:
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[23]
-
Creating the "Wound": Create a cell-free gap by scratching the monolayer with a sterile pipette tip.[24][25]
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter.[23]
-
Analysis: Measure the area of the wound at each time point to determine the rate of wound closure.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
Objective: To quantify the chemotactic migration of cells through a porous membrane.
Protocol:
-
Chamber Setup: Place a Transwell insert with a porous membrane into a well of a culture plate.[26]
-
Chemoattractant: Add a chemoattractant (e.g., PDGF-BB) to the lower chamber.[27]
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber.[28]
-
Incubation: Incubate for a period sufficient to allow cell migration through the membrane.[27]
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.[28]
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Mouse Carotid Artery Ligation Model
Objective: To induce neointima formation in a mouse model to study vascular remodeling.
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[7]
-
Surgical Procedure: Make a midline cervical incision to expose the left common carotid artery. Ligate the artery with a suture just below the bifurcation.[4][7]
-
Post-operative Care: Close the incision and provide appropriate post-operative care.
-
Tissue Harvesting: At a predetermined time point (e.g., 14 or 28 days), euthanize the mouse and perfuse-fix the vasculature.[1]
-
Histological Analysis: Excise the ligated carotid artery, embed in paraffin or OCT, and section for histological staining (e.g., H&E, Masson's trichrome) and immunofluorescence to analyze neointimal thickening.[1]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cardiovascular diseases through its ability to modulate multiple key signaling pathways. Its inhibitory effects on VSMC proliferation and migration, pathological cardiac hypertrophy, and its protective role in myocardial I/R injury and atherosclerosis are well-documented in preclinical studies. The detailed experimental protocols provided in this guide offer a framework for further investigation into the molecular mechanisms of TF3 and for the development of novel therapeutic strategies targeting these pathways. The quantitative data and visual representations of the signaling cascades serve as a valuable reference for researchers in the field. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for cardiovascular disease in humans.
References
- 1. Use of Mouse Carotid Artery Ligation Model of Intimal Thickening to Probe Vascular Smooth Muscle Cell Remodeling and Function in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse model of carotid artery ligation [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. The Prevention Role of Theaflavin-3,3'-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carotid artery ligation model and oligonucleotide treatment of mice [bio-protocol.org]
- 8. Theaflavin-3,3'-digallate protects against myocardial ischemia/reperfusion injury and hypoxia/reoxygenation injury by activating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theaflavin-3,3'-digallate stabilizes vulnerable plaques by reprogramming metabolic homeostasis in neovascularization via HK2/TIGAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western blot analysis [bio-protocol.org]
- 13. Immunofluorescence staining of heart frozen sections [bio-protocol.org]
- 14. 2.7. Immunofluorescence in Cardiac Tissue [bio-protocol.org]
- 15. Cardiac cell proliferation assessed by EdU, a novel analysis of cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Apoptosis assessment using the TUNEL assay [bio-protocol.org]
- 19. TUNEL assay in heart tissue [bio-protocol.org]
- 20. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. circ.ahajournals.org [circ.ahajournals.org]
- 23. Endothelial cell wound healing assay [bio-protocol.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Wound healing assay | Abcam [abcam.com]
- 26. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharm.ucsf.edu [pharm.ucsf.edu]
Theaflavin 3,3'-digallate (TF3): An In-depth Technical Guide on In Vivo Efficacy in Animal Models
Introduction
Theaflavin 3,3'-digallate (TF3), a principal polyphenolic compound found in black tea, is formed during the enzymatic oxidation and polymerization of catechins during the fermentation process.[1] This bioactive molecule has garnered significant scientific interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2][3][4] Extensive research in various animal models has provided compelling evidence for its therapeutic potential across a spectrum of diseases.
This technical guide provides a comprehensive overview of the in vivo efficacy of TF3, focusing on its effects in animal models of cancer, metabolic disorders, inflammation, and neurodegenerative diseases. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and elucidated mechanisms of action to facilitate further investigation and development of TF3 as a potential therapeutic agent.
Pharmacokinetics and Bioavailability in Animal Models
Understanding the pharmacokinetic profile of TF3 is fundamental to interpreting its in vivo efficacy. Studies in mice have elucidated its absorption, distribution, and plasma concentration over time.
Experimental Protocol: Pharmacokinetic Analysis in Mice
A key study utilized female BALB/c mice (25-30 g) to assess the pharmacokinetic properties of 125I-labeled TF3.[5] The compound was administered either intravenously (i.v.) at a dose of 5 mg/kg or intragastrically (oral) at 500 mg/kg, both as a pure compound and as part of a black tea extract (BTE).[6] Plasma and tissue radioactivity levels were quantified at various time points to determine pharmacokinetic parameters.[6]
Data Presentation: Pharmacokinetic Parameters of TF3 in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (500 mg/kg) | Key Observation | Reference |
| Time to Cmax | N/A | 6 hours | Oral absorption is relatively slow. | [5][6] |
| AUC0-∞ (µg·min/L) | 25.25 (approx.) | 504.92 | Oral administration results in a 20-fold higher overall exposure compared to i.v. dosing. | [5][6] |
| Peak Tissue Distribution | Kidney (42%) | Liver (0.07%) | Route of administration significantly influences tissue accumulation. | [5][6] |
| Hepatic Uptake | N/A | > 4-fold more efficient in hepatocytes than non-parenchymal cells. | The liver is a primary site of accumulation after oral dosing. | [5] |
| Effect of BTE | N/A | Enhanced absorption by various organs and liver cells. | Co-administration with black tea extract improves systemic availability. | [5] |
In Vivo Efficacy in Disease Models
Anti-Cancer Efficacy: Osteosarcoma
TF3 has demonstrated potent anti-cancer properties in various models.[7] Its efficacy has been notably evaluated in human osteosarcoma xenografts, where it induces programmed cell death through multiple mechanisms.[4]
Experimental Protocol: Osteosarcoma Xenograft Mouse Model
Human osteosarcoma (HOS) cells were subcutaneously injected into nude mice.[4] Once tumors reached a specified volume, mice were treated with TF3. The study investigated the impact of TF3 on tumor growth, proliferation, and the induction of apoptosis and ferroptosis in vivo.[4]
Data Presentation: Efficacy of TF3 in Osteosarcoma Xenograft Model
| Animal Model | TF3 Dosage | Route of Administration | Key Quantitative Outcomes | Reference |
| Nude mice with HOS cell xenografts | Not specified in abstract | Not specified in abstract | Markedly strong antitumour efficacy observed. | [4] |
| Nude mice with HOS cell xenografts | Not specified in abstract | Not specified in abstract | Reduced cell proliferation (downregulation of PCNA and Ki67). | [4] |
| Nude mice with HOS cell xenografts | Not specified in abstract | Not specified in abstract | Induced ferroptosis and apoptosis in tumor tissue. | [4] |
Signaling Pathways in Osteosarcoma
In vivo and in vitro studies show that TF3's anti-cancer effect is mediated by the generation of reactive oxygen species (ROS).[4] This oxidative stress triggers both apoptosis and ferroptosis (an iron-dependent form of cell death) through the activation of the MAPK signaling pathways, including ERK, JNK, and p38.[4]
Metabolic Disease Modulation: Nonalcoholic Fatty Liver Disease (NAFLD)
TF3 has shown significant potential in mitigating metabolic disorders. In leptin-deficient obese mice, a model for NAFLD, TF3 treatment effectively prevents weight gain and reduces lipid accumulation in the liver.[3]
Experimental Protocol: NAFLD in ob/ob Mice
Leptin-deficient obese (ob/ob) mice, which spontaneously develop NAFLD symptoms, were used.[3] The study involved administering varying doses of TF3 (Medium and High) and observing its effects on growth parameters, organ coefficients, serum lipids, and hepatic fat accumulation over a period of time. Liver tissue was also analyzed via transcriptome sequencing to identify underlying mechanisms.[3]
Data Presentation: Efficacy of TF3 in NAFLD ob/ob Mouse Model
| Parameter | Model Group (ob/ob) | Medium-Dose TF3 (M-TF3) | High-Dose TF3 (H-TF3) | Significance vs. Model | Reference |
| Body Weight Gain | High | Significantly Reduced | Significantly Reduced | p < 0.01 | [3] |
| Waistline Gain | High | Significantly Reduced | Significantly Reduced | p < 0.01 | [3] |
| White Adipose Tissue (WAT) | High | Reduced (p < 0.05) | Significantly Reduced (p < 0.001) | Dose-dependent | [3] |
| Serum Total Cholesterol (TC) | High | Reduced (p < 0.05) | Significantly Reduced (p < 0.01) | Dose-dependent | [3] |
| Serum LDL-c | High | Reduced (p < 0.01) | Significantly Reduced (p < 0.001) | Dose-dependent | [3] |
| Serum Triglycerides (TG) | High | No significant change | Significantly Reduced (p < 0.01) | High dose only | [3] |
| Hepatic Triglycerides (TG) | High | Reduced | Reduced | Not specified | [3] |
| Liver Size & Color | Dramatically increased, lighter color | Smaller size, deeper color | Smaller size, deeper color | Dose-dependent improvement | [3] |
Signaling Pathways in NAFLD
Transcriptome analysis of liver tissue from TF3-treated mice revealed that its beneficial effects on lipid metabolism may be regulated via the Fads1/PPARδ/Fabp4 axis.[3] Additionally, TF3 was found to modulate the gut microbiota, increasing the abundance of beneficial bacteria like Prevotellaceae_UCG-001.[3]
Anti-Inflammatory Effects
TF3 exhibits robust anti-inflammatory activity across multiple animal models, including lipopolysaccharide (LPS)-induced acute lung injury (ALI) and collagen-induced arthritis (CIA).[8][9] It functions primarily by suppressing the production of pro-inflammatory cytokines.[2][10]
Experimental Protocols
-
LPS-Induced Acute Lung Injury (ALI) in Mice: Mice are challenged with LPS to induce a severe inflammatory response in the lungs. TF3 treatment is administered to evaluate its ability to attenuate the severity of the lung injury, measured by histological analysis and quantification of inflammatory markers.[8]
-
Collagen-Induced Arthritis (CIA) in Mice: DBA/1 mice are immunized with Freund's Adjuvant to induce an autoimmune arthritis that mimics human rheumatoid arthritis.[9] TF3 is administered (e.g., 1 or 10 mg/kg, intraperitoneally) to assess its effect on joint destruction, inflammation, and macrophage polarization.[9]
Data Presentation: Efficacy of TF3 in Inflammatory Models
| Disease Model | Animal | TF3 Dosage | Route of Administration | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | LPS-Induced ALI | Mouse | Not specified in abstract | Not specified in abstract | Attenuated severity of lung injury. |[8] | | LPS-Induced Inflammation | Mouse | Not specified in abstract | Not specified in abstract | Significantly inhibited expression of TNF-α, IL-1β, and IL-6. |[2][10] | | Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | 1 mg/kg or 10 mg/kg | Intraperitoneal | Ameliorated joint destruction; Reduced IL-1, IL-6, TNF-α. |[9] | | Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | 1 mg/kg or 10 mg/kg | Intraperitoneal | Reduced M1 (pro-inflammatory) macrophages; Promoted M2 (anti-inflammatory) macrophage polarization. |[9] | | Osteoarthritis (DMM model) | Rat | Not specified in abstract | Not specified in abstract | Lower OARSI scores; Protected cartilage from degradation. |[11] |
Signaling Pathways in Inflammation
TF3 exerts its anti-inflammatory effects by inhibiting key signaling pathways. It suppresses the phosphorylation of JNK and p38 MAP kinases and inhibits the NF-κB pathway, which are central regulators of pro-inflammatory gene expression.[8][11] In the context of arthritis, TF3 also regulates macrophage polarization by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, a process linked to the regulation of autophagy.[9]
Neuroprotective Effects
TF3 demonstrates significant neuroprotective capabilities, particularly in models of premature brain aging and neuroinflammation. It has been shown to ameliorate learning and memory impairments by combating oxidative stress and restoring neurotransmitter balance.[12][13]
Experimental Protocol: D-galactose-Induced Brain Aging in Mice
Premature aging is induced in mice through daily subcutaneous injections of D-galactose (120 mg/kg) for 56 days.[12][13] Starting on day 29, treatment groups receive daily oral gavage of TF3 at different doses.[12][13] Cognitive function is assessed using behavioral tests like the novel object recognition and Y-maze tests. Brain tissue is analyzed for biomarkers of oxidative stress, acetylcholinesterase activity, and neurotransmitter levels.[12][13]
Data Presentation: Efficacy of TF3 in D-galactose-Induced Aging Model
| Parameter | Model Group (D-galactose) | TF3-Treated Group | Effect of TF3 | Reference |
| Learning & Memory | Poor performance in Y-maze & novel object recognition tests | Improved performance | Ameliorated cognitive deficits | [12][13] |
| Brain Acetylcholinesterase (AChE) | Increased activity | Decreased activity | Restored cholinergic function | [12][13] |
| Brain Malondialdehyde (MDA) | Elevated (lipid peroxidation) | Reduced | Attenuated oxidative stress | [12][13] |
| Brain Antioxidant Enzymes (GSH-Px, SOD) | Reduced activity | Increased activity | Enhanced antioxidant defense | [12][13] |
| Brain Antioxidant Genes (Nrf2, Sod1, etc.) | Downregulated | Upregulated | Restored antioxidant gene expression | [12] |
Mechanisms of Neuroprotection
The neuroprotective effects of TF3 are multifaceted. It acts as a potent antioxidant, directly reducing oxidative damage (e.g., lower MDA levels) and restoring the activity of endogenous antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[12][13] This is achieved partly by upregulating the expression of antioxidant genes such as Nrf2.[12] Furthermore, TF3 helps normalize neurotransmitter metabolism, evidenced by the reduction of acetylcholinesterase activity, which would lead to increased acetylcholine availability and improved cognitive function.[12][13]
References
- 1. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of theaflavin-3,3′-digallate on leptin-deficient induced nonalcoholic fatty liver disease might be related to lipid metabolism regulated by the Fads1/PPARδ/Fabp4 axis and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo anti-inflammatory effects of theaflavin-3,3'-digallate on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theaflavin-3,3'-digallate ameliorates learning and memory impairments in mice with premature brain aging induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
Theaflavin 3,3'-digallate: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, is emerging as a compound of significant interest in the scientific and medical communities. Formed during the enzymatic oxidation of catechins in the fermentation of Camellia sinensis leaves, TF3 has demonstrated a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of TF3's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Therapeutic Potential and Mechanisms of Action
This compound has been investigated for its potential role in the prevention and treatment of a variety of diseases, primarily attributed to its antioxidant, anti-inflammatory, anti-cancer, and antiviral properties.
Anti-Cancer Activity
TF3 exhibits potent anti-cancer effects across a range of cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Key Signaling Pathways Modulated by TF3 in Cancer:
-
NF-κB Pathway: TF3 has been shown to block the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor crucial for the expression of genes involved in inflammation, cell survival, and proliferation. This inhibition is achieved by preventing the phosphorylation of IκBα, which leads to the reduced nuclear accumulation of NF-κB subunits p65 and p50.[1]
-
EGFR Signaling Pathway: TF3 can induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. It promotes the internalization, ubiquitination, and subsequent degradation of EGFR, thereby inhibiting downstream signaling cascades like the ERK and AP-1 pathways.[2]
-
Akt/mTOR Pathway: In ovarian cancer cells, TF3 has been shown to inactivate the Akt/mTOR pathway, which is critical for cell survival and proliferation. This leads to the downregulation of downstream effectors like p70S6K and 4E-BP1.[3]
-
MAPK Pathway: TF3 has been observed to induce the MAPK signaling pathways, including ERK, JNK, and p38 MAPK, which can lead to both apoptosis and ferroptosis in cancer cells.[4]
Anti-Inflammatory Effects
The anti-inflammatory properties of TF3 are largely linked to its ability to suppress the production of pro-inflammatory mediators. By inhibiting the NF-κB pathway, TF3 can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory molecules.[1] In vivo studies have shown that TF3 can significantly inhibit the lipopolysaccharide-induced expression of inflammatory biomarkers such as TNF-α, IL-1β, and IL-6.[5][6]
Antiviral Activity
TF3 has demonstrated promising antiviral activity against a range of viruses. It has been identified as a potent inhibitor of the Zika virus (ZIKV) protease and also shows activity against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[7] For HSV-1, TF3 appears to exert a direct effect on the virions.[8] It has also been shown to inhibit the 3C-like protease (3CLpro) of the SARS-CoV.[9]
Metabolic Disease Modulation
TF3 has shown potential in the management of metabolic diseases. It can inhibit pancreatic lipase, an enzyme involved in fat digestion, suggesting a role in anti-obesity effects.[10] Studies in animal models of nonalcoholic fatty liver disease (NAFLD) have shown that TF3 can reduce blood lipids, and hepatic triglycerides, potentially by regulating lipid metabolism and modulating the gut microbiota.[9]
Cardioprotective Effects
TF3 has been investigated for its role in cardiovascular health. It has been shown to inhibit neointima formation, a key process in atherosclerosis and restenosis, by suppressing the PDGFRβ signaling pathway in vascular smooth muscle cells.[11][12][13][14][15] It may also offer protection against pathological cardiac hypertrophy by inhibiting the CaN-NFAT signaling pathway.[16]
Quantitative Data
The following tables summarize the quantitative data on the biological activities of this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 17.26 | [3][17] |
| HCT116 (pre-treated) | Colon Carcinoma | 8.98 | [3][8] |
| A2780/CP70 | Cisplatin-resistant Ovarian Cancer | 23.81 | [7] |
| IOSE-364 | Normal Ovarian Epithelial | 59.58 | [7] |
| A431 | Epidermoid Carcinoma | 18 | [18] |
| SPC-A-1 | Lung Adenocarcinoma | 4.78 | [18] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Source/Target | IC50 (µM) | Reference |
| Pancreatic Lipase | Porcine | 1.9 | [19] |
| Zika Virus (ZIKV) Protease | Viral | 2.3 | [11][17] |
| SARS-CoV 3C-like Protease | Viral | ~9 | [9] |
| ATP Synthase (membrane-bound) | E. coli | 10-20 | [10] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero E6 | 7.65 | [17] |
| Hepatitis C Virus (HCV) | Huh-7 | 2.02 | [20] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·min/L) | Reference |
| Intravenous (i.v.) | 5 mg/kg | - | - | - | [2] |
| Oral (p.o.) | 500 mg/kg | - | 6 | 504.92 | [2][21] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited research.
Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][22]
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
General Protocol:
-
Lyse cells treated with or without TF3 to extract total protein.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against p-Akt, NF-κB p65, EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[23][24][25]
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: EMSA is used to study protein-DNA interactions. A labeled DNA probe containing a specific binding site is incubated with a protein extract. If the protein binds to the probe, the mobility of the complex through a non-denaturing polyacrylamide gel will be retarded compared to the free probe.
-
General Protocol for NF-κB Activation:
-
Extract nuclear proteins from cells treated with or without TF3.
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (e.g., with biotin or a radioactive isotope).[1][26]
-
Incubate the labeled probe with the nuclear extracts.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a membrane and detect the labeled probe. A "shifted" band indicates NF-κB binding.
-
In Vivo Model of Neointima Formation
-
Model: Carotid artery ligation in mice is a common model to induce neointima formation.
-
General Protocol:
-
Anesthetize mice and perform a surgical ligation of the left common carotid artery.
-
Administer this compound (e.g., 10 mg/kg intraperitoneally) or a vehicle control to the mice for a specified period (e.g., 14 days).[15]
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system.
-
Excise the ligated carotid arteries and fix them for histological analysis.
-
Embed the arteries in paraffin, section them, and stain with hematoxylin and eosin (H&E) or other specific stains to visualize the neointima.
-
Quantify the area of the neointima and the lumen to assess the effect of TF3.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 2. scialert.net [scialert.net]
- 3. Pre-treated theaflavin-3,3′-digallate has a higher inhibitory effect on the HCT116 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-treated theaflavin-3,3'-digallate has a higher inhibitory effect on the HCT116 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of SARS-CoV 3C-like Protease Activity by Theaflavin-3,3′-digallate (TF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theaflavins inhibit the ATP synthase and the respiratory chain without increasing superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of pancreatic lipase by black tea theaflavins: Comparative enzymology and in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. clinisciences.com [clinisciences.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. origene.com [origene.com]
- 26. licorbio.com [licorbio.com]
Methodological & Application
Application Notes and Protocols for Spectrophotometric Quantification of Theaflavin 3,3'-digallate
Introduction
Theaflavin 3,3'-digallate (TFDG) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins during the fermentation process.[1][2][3] As a key bioactive compound, TFDG contributes to the characteristic color and astringency of black tea and possesses various potential health benefits, including antioxidant and anti-inflammatory properties.[2][4] Accurate quantification of TFDG is crucial for quality control in the tea industry, standardization of botanical extracts for research, and for professionals in drug development exploring its therapeutic potential.
These application notes provide a detailed protocol for the spectrophotometric quantification of TFDG, a straightforward and cost-effective analytical method suitable for routine analysis. The protocol is designed for researchers, scientists, and drug development professionals.
Principle of the Method
Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The concentration of the substance is directly proportional to the absorbance of light at a specific wavelength, as described by the Beer-Lambert Law. For the quantification of this compound, its absorbance is measured at its wavelength of maximum absorption (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known TFDG concentrations. The concentration of TFDG in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound (TFDG) reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Ethanol (ACS grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (ACS grade)
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
Distilled or deionized water
-
Phosphate buffer solutions (for stability studies, if required)
2. Equipment
-
UV-Vis Spectrophotometer (single or double beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
pH meter
3. Preparation of Standard Solutions
3.1. Preparation of TFDG Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh 10 mg of the TFDG reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol or ethanol.
-
Ensure the standard is completely dissolved by vortexing.
-
Store the stock solution in a dark, airtight container at -20°C.
3.2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent (e.g., methanol or ethanol).
-
For example, to prepare a 100 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the solvent.
-
Prepare a series of concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) to construct the calibration curve.
4. Sample Preparation (from Black Tea)
-
Weigh 1 gram of finely ground black tea leaves.
-
Add 50 mL of 70% methanol to the tea sample.
-
Extract the sample by sonicating for 15 minutes or by heating at 80-85°C for 10 minutes.[5]
-
Centrifuge the extract at 3000 rpm for 10 minutes to pellet the solid particles.
-
Carefully collect the supernatant.
-
For stabilization of theaflavins, the extract can be diluted with a solution containing 0.5 g/L ascorbic acid and 0.5 g/L EDTA in a mixture of 90% v/v water and 10% v/v acetonitrile.[5][6]
-
Filter the supernatant through a 0.45 µm syringe filter before spectrophotometric analysis.
-
The extract may require further dilution with the extraction solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
5. Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the λmax of TFDG. Based on available data, the recommended wavelengths for measurement are approximately 278 nm or 377 nm.[4] It is advisable to perform a wavelength scan of a TFDG standard solution to determine the precise λmax on the instrument being used.
-
Use the solvent (e.g., methanol) as a blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard solution, starting from the lowest concentration.
-
Measure the absorbance of the prepared sample solution(s).
6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The coefficient of determination (R²) should be ≥ 0.99 for a good linear fit.
-
Determine the concentration of TFDG in the sample solution by using its absorbance value and the equation from the calibration curve.
-
Calculate the final concentration of TFDG in the original sample, taking into account all dilution factors.
Calculation:
Concentration of TFDG in sample (µg/g) = [(C × V × D) / W]
Where:
-
C = Concentration of TFDG from the calibration curve (µg/mL)
-
V = Total volume of the extract (mL)
-
D = Dilution factor
-
W = Weight of the tea sample (g)
Data Presentation
Table 1: Quantitative Parameters for Spectrophotometric Analysis of TFDG
| Parameter | Value | Reference |
| Molar Mass | 868.709 g/mol | [7] |
| Chemical Formula | C43H32O20 | [4][7] |
| Recommended λmax | 278 nm, 377 nm | [4] |
| Solvent | Methanol, Ethanol, Acetonitrile | [4][8] |
Table 2: Example Calibration Curve Data
| TFDG Concentration (µg/mL) | Absorbance at 377 nm (AU) |
| 0 | 0.000 |
| 5 | 0.125 |
| 10 | 0.250 |
| 20 | 0.500 |
| 40 | 1.000 |
| 60 | 1.500 |
| Linear Regression | |
| Equation | y = 0.025x |
| R² | 0.999 |
Method Validation
For robust and reliable results, the spectrophotometric method should be validated according to standard guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: Assessed by the R² value of the calibration curve over a defined concentration range.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of TFDG standard is added to a sample and the recovery is calculated.
-
Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Visualization
Caption: Workflow for the spectrophotometric quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Theaflavin-3,3’-digallate - LKT Labs [lktlabs.com]
- 3. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. EP2192844A1 - Process for extracting theaflavins from tea - Google Patents [patents.google.com]
- 6. US20080131559A1 - Process for the preparation of theaflavin-enhanced tea products - Google Patents [patents.google.com]
- 7. Theaflavin digallate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Theaflavin 3,3'-digallate in Nanoparticle Drug Delivery
Introduction
Theaflavin 3,3'-digallate (TF3) is a prominent polyphenolic compound found in black tea, formed during the enzymatic oxidation of catechins from fresh tea leaves.[1][2] It is the most abundant and active ingredient among theaflavins, possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4] These therapeutic potentials stem from its ability to modulate various cellular signaling pathways, such as the MAPK, Wnt/β-Catenin, and NF-κB pathways, and to scavenge reactive oxygen species (ROS).[3][5][6] However, the clinical translation of TF3 is often hampered by its poor stability, low bioavailability, and limited targeting capabilities.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating or conjugating TF3 with nanoparticles, it is possible to enhance its solubility, protect it from degradation, control its release profile, and improve its accumulation at specific target sites, thereby augmenting its therapeutic efficacy.
Applications in Nanoparticle Drug Delivery
The encapsulation of this compound into nanoparticle formulations has shown significant promise in various therapeutic areas, primarily in cancer therapy and for its anti-inflammatory effects.
-
Anticancer Therapy: TF3-loaded nanoparticles have been investigated as a potent strategy against various cancers. For instance, the conjugation of theaflavins with gold nanoparticles (AuNPs) has been used to passively target and induce apoptosis in ovarian cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial depolarization.[5][7] In osteosarcoma, TF3 has been shown to induce both apoptosis and ferroptosis by triggering ROS accumulation and activating the MAPK signaling pathway.[6] Studies have also demonstrated its efficacy in inhibiting the proliferation of colon and ovarian cancer cell lines.[2][8] Nanoparticle delivery can enhance these effects by improving the compound's stability and ensuring targeted delivery to tumor tissues.
-
Anti-inflammatory Activity: TF3 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][9][10] It can suppress inflammatory pathways like the NF-κB and MAPK signaling cascades.[9][11] In a mouse model of acute lung injury, TF3 was shown to reduce pulmonary edema and congestion.[12] Nanoparticle formulations can improve the delivery of TF3 to inflamed tissues, potentially increasing its local concentration and therapeutic effect in conditions like osteoarthritis and inflammatory bowel disease.[4][9]
-
Osteoporosis and Bone Resorption: Research has indicated that TF3 can inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[12] It has been shown to prevent wear debris-induced osteolysis, suggesting its potential application in treating particle-induced implant failure.[13] Nanoparticle-based delivery could be used to target TF3 to bone tissues, offering a novel therapeutic approach for osteoporosis and related bone disorders.
Data Presentation
Table 1: In Vitro Cytotoxicity of Theaflavin Derivatives
| Cell Line | Compound | IC50 Value (µM) | Duration | Reference |
|---|---|---|---|---|
| HCT116 (Colon Cancer) | Theaflavin-3,3'-digallate (TF3) | ~56.32 | 48h | [8] |
| OVCAR-3 (Ovarian Cancer) | Theaflavin-3,3'-digallate (TF3) | Not specified, but significant inhibition | Not specified | [2] |
| A2780/CP70 (Ovarian Cancer) | Theaflavin-3,3'-digallate (TF3) | Not specified, but significant inhibition | Not specified | [2] |
| MG63 (Osteosarcoma) | Theaflavin-3,3'-digallate (TF3) | Concentration-dependent reduction in viability | Not specified | [6] |
| HOS (Osteosarcoma) | Theaflavin-3,3'-digallate (TF3) | Concentration-dependent reduction in viability | Not specified |[6] |
Table 2: Antioxidant and Anti-inflammatory Activity of TF3
| Activity | Assay / Model | Effect | IC50 / Concentration | Reference |
|---|---|---|---|---|
| Antioxidant | Superoxide radical inhibition | Inhibitory | 26.7 µmol/L | [12] |
| Singlet oxygen inhibition | Inhibitory | 0.83 µmol/L | [12] | |
| Hydrogen peroxide inhibition | Inhibitory | 0.39 µmol/L | [12] | |
| Hydroxyl radical inhibition | Inhibitory | 25.07 µmol/L | [12] | |
| Anti-inflammatory | LPS-induced RAW 264.7 cells | Prevents release of TNF-α, IL-1β, IL-6 | 12.5-50 µM | [12] |
| Mouse model of acute lung injury | Reduces serum TNF-α, IL-1β, IL-6 | Not specified | [12] |
| | IL-1β-induced chondrocytes | Inhibits IL-6, TNF-α, iNOS, PGE2 | Dose-dependent |[9] |
Experimental Protocols
Protocol 1: Synthesis of Theaflavin-Conjugated Gold Nanoparticles (AuNPs)
This protocol is a generalized method based on the principles of green synthesis and conjugation for cancer therapy applications.[5]
-
Materials:
-
This compound (TF3)
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Stir plate and magnetic stir bars
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl4.
-
Prepare a 1 mg/mL solution of TF3 in deionized water.
-
In a clean glass flask, add 10 mL of the HAuCl4 solution.
-
While stirring vigorously, add 1 mL of the TF3 solution to the HAuCl4 solution.
-
Continue stirring at room temperature for 1 hour. A color change from yellow to ruby red indicates the formation of AuNPs.
-
Monitor the formation of AuNPs by measuring the UV-Vis absorption spectrum. A characteristic surface plasmon resonance (SPR) peak around 530-550 nm confirms nanoparticle synthesis.
-
Purify the TF3-AuNP conjugate by centrifugation at 12,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in sterile PBS.
-
Repeat the centrifugation and resuspension step twice to remove any unconjugated TF3 and unreacted reagents.
-
Resuspend the final purified TF3-AuNPs in a known volume of sterile PBS for characterization and in vitro studies.
-
Protocol 2: Characterization of TF3-Loaded Nanoparticles
-
Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Use a Zetasizer instrument to measure the hydrodynamic diameter (particle size) and the zeta potential (surface charge).
-
Perform measurements in triplicate to ensure accuracy.
-
-
Transmission Electron Microscopy (TEM) for Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry completely.
-
Optionally, negatively stain the grid with a solution like phosphotungstic acid for better contrast.
-
Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.
-
-
Encapsulation Efficiency and Drug Loading (for encapsulated, not conjugated, NPs):
-
Separate the TF3-loaded nanoparticles from the aqueous medium containing free TF3 by ultracentrifugation.
-
Measure the concentration of free TF3 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength or via High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of TF3 - Amount of free TF3) / Total amount of TF3] x 100
-
DL (%) = [(Total amount of TF3 - Amount of free TF3) / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of TF3-nanoparticles against a cancer cell line (e.g., OVCAR-3, HCT116).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
TF3-nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the TF3-nanoparticle suspension and a "nanoparticle only" control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Workflow for TF3-nanoparticle synthesis and evaluation.
Caption: Anticancer mechanism of TF3 in osteosarcoma cells.[6]
Caption: Anti-inflammatory mechanism of TF3.[9][12]
References
- 1. Theaflavin-3,3’-digallate - LKT Labs [lktlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Biological activities of theaflavin-3,3’-digallate and its mechanism o" by LEI Shi-cheng, SUN Da-li et al. [ifoodmm.cn]
- 5. mnba-journal.com [mnba-journal.com]
- 6. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of Theaflavin 3,3'-digallate in solution
Welcome to the technical support center for Theaflavin 3,3'-digallate (TF3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of TF3 in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (TF3) in solution?
A1: The stability of TF3 in solution is highly susceptible to several environmental factors. The most critical factors include pH, temperature, light, oxygen, and the presence of metal ions.[1][2][3] TF3, like other theaflavins, is particularly vulnerable to degradation in alkaline conditions and at elevated temperatures.[1][2][4][5]
Q2: My TF3 solution is rapidly changing color. What is the likely cause?
A2: A rapid color change, often to a dark brown, is a visual indicator of TF3 degradation.[5] This is most commonly caused by exposure to an alkaline pH (pH > 7.0).[4][5] Under alkaline conditions, theaflavins can undergo autoxidation, leading to the formation of products like theanaphthoquinone.[4][5] High temperatures can also accelerate this degradation and color change.
Q3: What is the optimal pH range for maintaining TF3 stability?
A3: TF3 is significantly more stable in acidic conditions.[4][5] To maximize stability, it is recommended to maintain the pH of the solution between 3.0 and 6.0.[5] Theaflavins are known to be unstable under neutral and alkaline conditions, with degradation increasing significantly as the pH rises above 7.0.[4][5][6]
Q4: How should I store my TF3 stock and working solutions?
A4: For long-term storage, solid TF3 should be kept at -20°C or below, protected from light and moisture; under these conditions, it can be stable for four years or more.[7] Stock solutions should be prepared in an acidic buffer (pH 3-6), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.
Q5: How does this compound (TF3) compare in stability to other theaflavins and catechins?
A5: Among the four main theaflavins, this compound (TF3) is generally more stable than theaflavin (TF1) and theaflavin-3-gallate-A (TF2A), particularly in boiling water or alkaline buffers.[1] However, the presence of the galloyl moiety can make gallated theaflavins, including TF3, less stable than the non-gallated theaflavin (TF).[8] In general, green tea catechins (GTCs) are considered more stable than theaflavins (TF).[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common stability issues with TF3 solutions.
Caption: Troubleshooting flowchart for TF3 solution instability.
Quantitative Data on Theaflavin Stability
The tables below summarize the degradation of theaflavins under various conditions as reported in the literature.
Table 1: Effect of pH on Theaflavin (TFs) Degradation
| pH | Incubation Time | Temperature | % Degradation | Source |
| 7.4 | 8 hours | Not Specified | 34.8% | [5] |
| 8.5 | 2 hours | Not Specified | 78.4% | [5] |
Table 2: Comparative Degradation of this compound (TFDG) and Epigallocatechin gallate (EGCG) with Human Fecal Microbiota
| Compound | Incubation Time | Temperature | % Degradation | Source |
| TFDG | 2 hours | 37°C | 44% | [9] |
| EGCG | 2 hours | 37°C | 72% | [9] |
| TFDG | 12 hours | 37°C | 68% | [9] |
| EGCG | 12 hours | 37°C | 99.5% | [9] |
| TFDG | 48 hours | 37°C | 93% | [9] |
| EGCG | 48 hours | 37°C | 100% | [9] |
Table 3: Stability of Theaflavin Monomers in Different Media (2-hour incubation at 37°C)
| Compound | Medium | % Recovery | Implied Degradation | Source |
| TFDG | HBSS (pH 6.0) | > 80% | < 20% | [8] |
| TFDG | DMEM | < 15% | > 85% | [8] |
Experimental Protocols
Protocol 1: General Method for Assessing TF3 Stability
This protocol outlines a general workflow for quantifying the stability of TF3 under different experimental conditions (e.g., varying pH, temperature, or presence of additives).
Caption: Experimental workflow for a TF3 stability study.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffers at the desired pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 7-8).
-
Prepare a stock solution of TF3 in a suitable solvent (e.g., DMSO, ethanol).
-
Dilute the TF3 stock solution into each buffer to achieve the final desired concentration. Keep the final concentration of the organic solvent low (e.g., <1%) to minimize its effect.
-
-
Incubation:
-
Aliquot the TF3-buffer solutions into amber glass vials to protect from light.
-
Place the vials in a temperature-controlled environment (e.g., water bath, incubator) set to the desired temperature.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
The time ‘0’ sample should be taken immediately after preparation.
-
To stop further degradation, samples can be immediately acidified or flash-frozen and stored at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining TF3 in each sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.
-
A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Detection is typically performed at a wavelength around 275 nm.[10]
-
-
Data Analysis:
-
Integrate the peak area corresponding to TF3 for each sample.
-
Calculate the percentage of TF3 remaining at each time point relative to the time ‘0’ sample.
-
Plot the natural logarithm of the TF3 concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (-k).
-
Degradation Pathway Overview
This compound is susceptible to both hydrolytic and oxidative degradation. The gallate esters can be hydrolyzed, and the core benzotropolone structure is prone to oxidation, especially under alkaline conditions, which is a key mechanism of its instability.
Caption: Simplified degradation pathways for TF3.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of black tea polyphenol, theaflavin, and identification of theanaphthoquinone as its major radical reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Theaflavin 3,3'-digallate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Theaflavin 3,3'-digallate (TFDG).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at evaluating and improving the bioavailability of TFDG.
Issue 1: High variability in in vitro permeability assay results.
-
Question: My Caco-2 cell permeability assay for TFDG is showing inconsistent results between experiments. What could be the cause?
-
Answer: High variability in Caco-2 assays with TFDG can stem from several factors. Firstly, the inherent instability of TFDG, particularly the galloyl moiety, can lead to degradation during the experiment.[1][2][3][4] Ensure that your experimental solutions are freshly prepared and protected from light and high temperatures. Secondly, the expression of efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) in Caco-2 cells can vary with cell passage number.[1][2][3][4] It is crucial to use cells within a consistent and validated passage range. Finally, ensure the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the transport experiment.
Issue 2: Low oral bioavailability in animal studies despite promising in vitro results.
-
Question: My TFDG formulation showed good permeability in Caco-2 cells, but the in vivo bioavailability in mice is still very low. Why is there a discrepancy?
-
Answer: A significant contributor to this discrepancy is the extensive metabolism of TFDG by the gut microbiota.[5][6][7][8][9] Theaflavins that are not absorbed in the small intestine are subject to bioconversion by colonic microorganisms.[5][6] This can lead to the degradation of TFDG into metabolites that may not have the same biological activity.[5][6][7][8][9] Consider co-administering TFDG with antibiotics in a pilot study to assess the impact of gut microbiota on its bioavailability. Additionally, first-pass metabolism in the liver can also contribute to reduced systemic availability.[10][11]
Issue 3: Difficulty in achieving a stable and effective nanoformulation of TFDG.
-
Question: I am struggling to develop a stable nanoformulation for TFDG that enhances its bioavailability. What are some common pitfalls?
-
Answer: Developing a successful nanoformulation for TFDG requires careful consideration of the carrier material and the encapsulation process. The high molecular weight and large polar surface area of theaflavins present challenges for encapsulation.[12] Common issues include poor encapsulation efficiency, leading to a low drug load, and instability of the nanoformulation, resulting in aggregation or premature release of TFDG. Experiment with different types of nano-carriers such as liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles.[13] Optimizing the formulation parameters, such as the drug-to-polymer ratio and the use of surfactants, is critical for achieving a stable and effective delivery system.[12][14]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioavailability and experimental investigation of TFDG.
-
Question: What are the primary reasons for the poor oral bioavailability of this compound?
-
Answer: The poor oral bioavailability of TFDG is attributed to several factors:
-
Efflux by Transporters: TFDG is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.[1][2][3][4]
-
Structural Instability: The galloyl moieties in the TFDG structure make it susceptible to degradation in the gastrointestinal tract.[1][2][3][4]
-
Gut Microbiota Metabolism: A significant portion of ingested TFDG is metabolized by the gut microbiota in the large intestine, leading to the formation of various catabolites.[5][6][7][8][9][15]
-
Low Water Solubility: The polyphenolic structure of theaflavins contributes to their low water solubility, which can limit their dissolution and subsequent absorption.[3]
-
-
Question: What are some promising strategies to enhance the bioavailability of TFDG?
-
Answer: Several formulation strategies are being explored to improve the bioavailability of TFDG:
-
Nanoformulations: Encapsulating TFDG in nanoparticles, such as gold nanoparticles or biodegradable nanogels, can protect it from degradation, improve its solubility, and enhance its absorption.[12][14]
-
Encapsulation: Microencapsulation techniques can shield TFDG from the harsh environment of the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[12][14]
-
Use of Adjuvants: Co-administration of TFDG with inhibitors of P-gp and MRPs could potentially increase its intestinal absorption.
-
-
Question: Which signaling pathways are known to be modulated by TFDG?
-
Answer: TFDG has been shown to modulate several key signaling pathways, including:
-
PDGFRβ Pathway: TFDG can suppress the activation of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and its downstream pathways.[16]
-
MAPK Pathways: TFDG can inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[16][17]
-
PI3K/Akt/mTOR Pathway: This pathway is another target of TFDG, which can inhibit the phosphorylation of Akt and mTOR.[16]
-
CaN-NFAT Signaling Pathway: TFDG has been shown to inhibit the activation of the Calcineurin-Nuclear Factor of Activated T-cells (CaN-NFAT) signaling pathway.[18]
-
EGFR Signaling Pathway: TFDG can induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR).[19]
-
Data Presentation
Table 1: In Vitro Permeability of Theaflavins in Caco-2 Cell Monolayers
| Theaflavin Monomer | Apparent Permeability Coefficient (Papp) (A→B) (x 10⁻⁷ cm/s) | Efflux Ratio (B→A / A→B) |
| Theaflavin (TF) | 3.64 | > 1.24 |
| Theaflavin-3-gallate (TF3G) | 0.44 | > 1.24 |
| Theaflavin-3'-gallate (TF3'G) | Not explicitly stated, but poor | > 1.24 |
| Theaflavin-3,3'-digallate (TFDG) | Not explicitly stated, but poor | > 1.24 |
Data synthesized from a study on the mechanism of low bioavailability of black tea theaflavins using Caco-2 cell monolayers.[1][2][3][4]
Table 2: In Vivo Pharmacokinetic Parameters of 125I-TFDG in Mice
| Administration Route | Dose | Cmax | Tmax | AUC₀-∞ |
| Intravenous (i.v.) | 5 mg/kg | - | - | 25.2 µg·min/L |
| Oral (p.o.) | 500 mg/kg | - | 6 h | 504.92 µg·min/L |
Data from a biodistribution and pharmacokinetics study of TFDG in mice. Note: Cmax for oral administration was achieved at 6 hours post-dosing. The AUC for oral administration was 20-fold higher than for i.v. dosing, which may be attributed to the high oral dose and potential recirculation of metabolites.[10][11][20]
Experimental Protocols
1. In Vitro Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of TFDG.
-
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Study:
-
For apical to basolateral (A→B) transport (absorptive), TFDG solution is added to the apical side, and the basolateral side contains a transport medium.
-
For basolateral to apical (B→A) transport (secretory), TFDG solution is added to the basolateral side, and the apical side contains the transport medium.
-
-
Sampling: Aliquots are taken from the receiver compartment at specific time intervals.
-
Quantification: The concentration of TFDG in the samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of TFDG.
-
2. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of TFDG after oral and intravenous administration.
-
Methodology:
-
Animal Model: BALB/c mice are typically used for these studies.[10][11]
-
Drug Administration:
-
Oral: TFDG is administered by gavage.
-
Intravenous: TFDG is administered via tail vein injection.
-
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of TFDG in the plasma samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), are calculated using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for assessing TFDG bioavailability.
Caption: Signaling pathways modulated by this compound.
Caption: Key factors contributing to the poor bioavailability of TFDG.
References
- 1. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbial Metabolism of Theaflavin-3,3'-digallate and Its Gut Microbiota Composition Modulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. article.imrpress.com [article.imrpress.com]
- 11. scialert.net [scialert.net]
- 12. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]
- 17. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prevention Role of Theaflavin-3,3′-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway [mdpi.com]
- 19. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Theaflavin 3,3'-digallate HPLC Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Theaflavin 3,3'-digallate (TFDG) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
1. Question: Why is my this compound peak tailing?
Answer: Peak tailing for TFDG, a polyphenolic compound, is a common issue in reversed-phase HPLC and can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the C18 column packing can interact with the polar functional groups of TFDG, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of TFDG, causing secondary interactions with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of residual silanols on the column, minimizing secondary interactions.[1]
-
Use a Modern, End-capped Column: Employing a high-purity, end-capped C18 column can significantly reduce the number of available silanol groups.
-
Optimize Sample Concentration: Dilute your sample to ensure you are working within the linear range of the column and detector.
-
Incorporate a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can contribute to peak shape distortion.[2]
-
Column Flushing: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.
2. Question: My TFDG peak is showing fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread and front.
-
Column Overload: Severe sample overload can also manifest as peak fronting.
-
Low Column Temperature: In some cases, low column temperatures can lead to poor peak shape, including fronting.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
-
Increase Column Temperature: A moderate increase in column temperature (e.g., to 30-40 °C) can improve peak symmetry.
Baseline and Sensitivity Issues
3. Question: I'm observing significant baseline noise and drift. How can I resolve this?
Answer: Baseline noise and drift can compromise the sensitivity and accuracy of your TFDG quantification. Common causes include:
-
Mobile Phase Issues: Impure solvents, dissolved gases, or improper mixing of mobile phase components can all contribute to baseline instability.
-
Detector Problems: A dirty flow cell or a deteriorating lamp in the UV detector can cause noise and drift.
-
Pump Malfunctions: Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline.
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Degas Mobile Phase: Degas your mobile phase daily using sonication, vacuum filtration, or an inline degasser.
-
Clean the Flow Cell: Flush the detector flow cell with a suitable cleaning solvent.
-
Check Pump Performance: Purge the pump to remove air bubbles and ensure a stable flow rate and pressure.
-
Install an In-line Filter: An in-line filter between the pump and the injector can trap particulate matter from the mobile phase.
4. Question: My TFDG peak is very small, and the sensitivity is low. What can I do?
Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for TFDG, which is typically around 280 nm or 380 nm.
-
Check Sample Preparation: Inefficient extraction or degradation of TFDG during sample preparation can lead to low concentrations in the final extract. Theaflavins can be susceptible to degradation, so proper handling is crucial.
-
Increase Injection Volume: Carefully increase the injection volume, but be mindful of potential peak distortion.
-
Concentrate the Sample: If possible, concentrate your sample extract before injection.
-
Evaluate Column Efficiency: A poorly performing column will result in broader peaks and lower peak heights.
Retention Time and Resolution Problems
5. Question: The retention time of my TFDG peak is shifting between injections. What is causing this?
Answer: Retention time instability can invalidate your quantitative results. The primary causes include:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.
-
Fluctuations in Column Temperature: Inconsistent column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Pump Flow Rate Instability: Inconsistent flow from the pump will directly impact retention times.
Troubleshooting Steps:
-
Prepare Mobile Phase Accurately: Use precise measurements when preparing your mobile phase. For gradient elution, ensure the pump's proportioning valves are functioning correctly.
-
Use a Column Oven: A column oven provides a stable temperature environment for the separation.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.
-
Check Pump Performance: Monitor the pump pressure for any fluctuations that might indicate a problem with the flow rate.
6. Question: I have poor resolution between the TFDG peak and other theaflavin peaks or matrix components. How can I improve this?
Answer: Achieving good resolution is critical for accurate quantification. Poor resolution can be addressed by modifying several chromatographic parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjusting the ratio of organic solvent to water in the mobile phase can significantly alter selectivity.
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve resolution.
-
Mobile Phase Additives: The concentration of acid (e.g., formic acid, acetic acid) in the mobile phase can affect the separation of theaflavin monomers. Increasing the proportion of acetic acid can accelerate separation but may also lead to overlapping peaks if not optimized.[3]
-
-
Adjust the Gradient Program: A shallower gradient can often improve the separation of closely eluting compounds.
-
Change the Column:
-
Particle Size: A column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) will provide higher efficiency and better resolution.
-
Stationary Phase: Trying a different C18 column from another manufacturer or a different stationary phase (e.g., phenyl-hexyl) can offer different selectivity.
-
-
Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. Studies have shown that flow rates above 1.5 ml/min can decrease the separation of theaflavins.[3]
Carryover and Ghost Peaks
7. Question: I am observing a TFDG peak in my blank injections (carryover). How can I prevent this?
Answer: Carryover can be a significant issue, especially when analyzing samples with a wide range of concentrations.
Troubleshooting Steps:
-
Optimize Injector Wash Procedure:
-
Use a strong wash solvent that can effectively dissolve TFDG. A mixture of organic solvent and water, sometimes with a small amount of acid, is often effective.
-
Increase the volume of the wash solvent and the number of wash cycles.
-
-
Clean the Injection System: Regularly clean the injector needle, seat, and loop to remove any adsorbed residues.
-
Check for Dead Volumes: Ensure all fittings and tubing are properly connected to minimize dead volumes where the sample can get trapped.
-
Inject a Blank After High-Concentration Samples: This can help to wash out any residual TFDG before injecting your next sample.
8. Question: I see unexpected peaks (ghost peaks) in my chromatograms. What are they and how do I get rid of them?
Answer: Ghost peaks are peaks that appear in your chromatogram but are not part of your sample. They can originate from various sources.
Troubleshooting Steps:
-
Mobile Phase Contamination: Filter your mobile phase and use high-purity solvents.
-
Sample Contamination: Ensure your sample preparation process is clean and that the solvents used for extraction and dilution are pure.
-
Carryover: As discussed above, ghost peaks can be a result of carryover from a previous injection.
-
Bleed from the Column or other System Components: Ensure all system components are compatible with the mobile phase and operating conditions.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for the HPLC analysis of theaflavins, including this compound. This data is compiled from various published methods and should be used as a general guide. Method validation is essential for specific applications.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Theaflavins
| Compound | LOD (mg/L) | LOQ (mg/L) | Reference |
| Theaflavin (TF) | 0.1 - 0.3 | 0.4 - 1.1 | [3][4] |
| Theaflavin-3-gallate (TF-3-G) | 0.1 - 0.3 | 0.4 - 1.1 | [3][4] |
| Theaflavin-3'-gallate (TF-3'-G) | 0.1 - 0.3 | 0.4 - 1.1 | [3][4] |
| Theaflavin-3,3'-digallate (TFDG) | 0.1 - 0.3 | 0.4 - 1.1 | [3][4] |
Table 2: Reported Recovery Rates for Theaflavins in Tea Samples
| Compound | Recovery (%) | Reference |
| Theaflavin (TF) | 97.5 - 102.6 | [3][4] |
| Theaflavin-3-gallate (TF-3-G) | 98.6 - 102.4 | [3][4] |
| Theaflavin-3'-gallate (TF-3'-G) | 99.6 - 105.4 | [3][4] |
| Theaflavin-3,3'-digallate (TFDG) | 95.5 - 105.4 | [3][4] |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of this compound.
Sample Preparation: Extraction of Theaflavins from Black Tea
-
Grind Tea Sample: Grind the black tea leaves to a fine powder.
-
Extraction Solvent: Prepare a solution of 70% methanol in water.
-
Extraction:
-
Weigh approximately 0.2 g of the ground tea powder into a centrifuge tube.
-
Add 5 mL of the 70% methanol solution.
-
Heat the mixture at 70°C for 10 minutes in a water bath, with intermittent vortexing.
-
Allow the mixture to cool to room temperature and then centrifuge.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 5 mL of 70% methanol.
-
Combine the supernatants and make up the volume to 10 mL with the extraction solvent.
-
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method for Theaflavin Quantification
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Modern methods may use columns with smaller particle sizes for faster analysis.[5]
-
Mobile Phase:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 2% acetic acid).[3]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient program involves starting with a low percentage of mobile phase B and gradually increasing it to elute the more hydrophobic theaflavins. An example gradient is as follows:
-
0-5 min: 10% B
-
5-25 min: 10-25% B
-
25-30 min: 25-40% B
-
30-35 min: 40-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 280 nm or 380 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or dimethyl sulfoxide).[6] From the stock solution, prepare a series of calibration standards by diluting with the initial mobile phase.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound HPLC quantification.
Troubleshooting Logic for Peak Tailing
References
- 1. uhplcs.com [uhplcs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Theaflavin 3,3'-digallate (TF3) Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Theaflavin 3,3'-digallate (TF3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the aqueous solubility of TF3 for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the solubility of this compound (TF3) crucial for in vivo studies?
A1: this compound (TF3), a prominent polyphenol in black tea, exhibits poor water solubility. This characteristic significantly limits its oral bioavailability, making it challenging to achieve therapeutic concentrations in target tissues during in vivo studies. Enhancing its solubility is a critical step to improve absorption from the gastrointestinal tract and, consequently, its systemic availability and therapeutic efficacy.
Q2: What are the primary methods to improve the solubility of TF3 for animal studies?
A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like TF3. The most common and effective methods for preclinical research include:
-
Cyclodextrin Inclusion Complexes: Encapsulating TF3 within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.
-
Nanoparticle Formulations:
-
LIPOSOMES: Encapsulating TF3 in liposomes, which are lipid-based vesicles, can improve its stability and facilitate its transport across biological membranes.
-
Polymeric Nanoparticles (e.g., PLGA): Formulating TF3 into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide controlled release and improve bioavailability.
-
-
Co-solvents and Surfactants: The use of biocompatible organic solvents (co-solvents) or surfactants can help to dissolve TF3 in aqueous vehicles for administration.
Troubleshooting Guides
Issue 1: Low and inconsistent results in in vivo efficacy studies with TF3.
-
Possible Cause: Poor bioavailability due to low aqueous solubility of TF3.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure that the formulation used for in vivo administration is appropriate for a poorly soluble compound. Administering TF3 as a simple suspension in water is likely to yield low and variable absorption.
-
Implement Solubility Enhancement: Select and apply a suitable solubility enhancement technique as outlined in Q2 of the FAQs.
-
Characterize the Formulation: Before in-vivo administration, characterize your formulation to ensure successful encapsulation or complexation and determine the final concentration of TF3.
-
Issue 2: Precipitation of TF3 upon dilution of a stock solution in an aqueous buffer for cell-based assays or animal administration.
-
Possible Cause: The concentration of the organic solvent in the final solution is too low to maintain TF3 in a dissolved state.
-
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: Determine the minimum percentage of the co-solvent (e.g., DMSO, ethanol) required to keep TF3 solubilized at the desired final concentration in the aqueous medium.
-
Consider Alternative Formulations: If a high concentration of an organic solvent is not permissible for the experiment, consider using cyclodextrin complexes or nanoparticle formulations which are generally more stable in aqueous environments.
-
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of TF3 in various solvents.
| Solvent/System | Solubility | Reference |
| Water | 25 mg/mL | [1][2] |
| Ethanol | 10 mg/mL | [3][4] |
| DMSO | 10 mg/mL | [3][4] |
| DMF | 25 mg/mL | [3][4] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [3][4] |
Note: There is limited publicly available quantitative data directly comparing the in vivo bioavailability (e.g., Cmax, AUC) of TF3 in these enhanced formulations versus a standard suspension.
Experimental Protocols
Protocol 1: Preparation of this compound - β-Cyclodextrin (β-CD) Inclusion Complex
This protocol provides a general method for preparing a TF3-β-CD inclusion complex for improved aqueous solubility.
Materials:
-
This compound (TF3)
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Determine the desired molar ratio of TF3 to β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
β-CD Solution Preparation: Dissolve the calculated amount of β-CD in deionized water with continuous stirring. Gentle heating may be applied to facilitate dissolution.
-
TF3 Addition: Gradually add the calculated amount of TF3 to the β-CD solution while stirring continuously.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the complex forms.
-
Lyophilization: Freeze the resulting solution and lyophilize it to obtain a solid powder of the TF3-β-CD inclusion complex.
-
Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.
-
Reconstitution: The lyophilized powder can be reconstituted in water or a suitable buffer for in vivo administration.
Protocol 2: Formulation of TF3-Loaded Nanoliposomes
This protocol describes the preparation of TF3-loaded nanoliposomes using the ethanol injection and high-pressure microfluidization method.
Materials:
-
This compound (TF3)
-
Phospholipids (e.g., soy lecithin)
-
Cholesterol
-
Ethanol
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
High-pressure microfluidizer
Methodology:
-
Lipid Phase Preparation: Dissolve TF3, phospholipids, and cholesterol in ethanol to form the lipid phase.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which is typically a buffer like PBS.
-
Ethanol Injection: Inject the lipid phase into the aqueous phase under constant stirring. This will cause the spontaneous formation of liposomes.
-
High-Pressure Microfluidization: Pass the liposome suspension through a high-pressure microfluidizer for several cycles to reduce the particle size and create a homogenous nano-emulsion.
-
Solvent Removal: Remove the ethanol from the suspension using a rotary evaporator.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the percentage of TF3 successfully encapsulated within the liposomes using techniques like ultracentrifugation followed by spectrophotometric or chromatographic analysis of the supernatant.
-
-
Storage: Store the nanoliposome suspension at 4°C.
Protocol 3: Preparation of TF3-Loaded PLGA Nanoparticles
This protocol details the preparation of TF3-loaded PLGA nanoparticles using a solvent evaporation method.[5]
Materials:
-
This compound (TF3)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve TF3 and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid PLGA nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated TF3. Repeat the centrifugation and washing steps.
-
Lyophilization: Freeze-dry the final nanoparticle pellet to obtain a powder.
-
Characterization:
-
Particle Size and Morphology: Analyze the particle size and morphology using DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the TF3 content using a validated analytical method (e.g., HPLC).
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for enhancing TF3 solubility for in vivo studies.
Caption: TF3 inhibits the NF-κB signaling pathway.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound产品说明书 [selleck.cn]
- 3. This compound | CAS 30462-35-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Protection from experimental colitis by theaflavin-3,3′-digallate correlates with inhibition of IKK and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Theaflavin 3,3'-digallate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Theaflavin 3,3'-digallate (TFDG).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The main approaches for TFDG synthesis are direct extraction from black tea, chemical oxidation, and enzymatic synthesis.[1][2] Direct extraction is often inefficient for large-scale production due to high costs and low yields.[2] Chemical synthesis can also result in low yields and may introduce undesirable residual reagents.[3] Enzymatic synthesis, utilizing enzymes like polyphenol oxidase (PPO) or peroxidase (POD), is a more common and promising approach for large-scale, high-purity production.[1][2][3][4]
Q2: What are the common sources of enzymes for the enzymatic synthesis of TFDG?
A2: Enzymes for TFDG synthesis are typically sourced from plants (like tea leaves, pears, and eggplants) or microbial systems.[1][4] While plant-derived PPOs are effective, their extraction can be complex and costly, and their activity can vary between seasons.[1][5] To address these limitations, microbial sources, such as Bacillus megaterium, are being explored for more stable and cost-effective enzyme production.[1][5] Recombinant and immobilized enzymes are also being developed to enhance stability and reusability.[3][6]
Q3: What are the key starting materials for the enzymatic synthesis of TFDG?
A3: The primary substrates for the enzymatic synthesis of TFDG are (-)-epigallocatechin-3-O-gallate (EGCG) and (-)-epicatechin gallate (ECG).[3][6] The purity of these catechins is crucial for achieving a high yield and purity of the final TFDG product.
Q4: Why is purification of TFDG challenging?
A4: The enzymatic synthesis of TFDG often results in a mixture of different theaflavins, not just the desired 3,3'-digallate form.[7] This necessitates sophisticated purification techniques to isolate TFDG with high purity. Common methods include column chromatography using resins like LH-20 or NKA-9, and high-speed countercurrent chromatography.[7][8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction pH | The optimal pH for TFDG synthesis can vary depending on the enzyme source. For microbial PPO from Bacillus megaterium, a pH of 4.0 has been shown to be optimal.[1][5] For PPO from tea leaves, a pH of 5.5 has been reported.[1] Verify and adjust the pH of your reaction buffer. |
| Incorrect Substrate Ratio | The molar ratio of EGCG to ECG significantly impacts the yield. An EGCG to ECG molar ratio of 2:1 has been found to be optimal in several studies for maximizing TFDG production.[1][3][5] |
| Suboptimal Temperature | Enzyme activity is highly temperature-dependent. For microbial PPO, the optimal temperature is around 25°C.[1][5] For tea leaf PPO, a temperature of 33°C has been used.[1] Ensure your reaction is maintained at the optimal temperature for your specific enzyme. |
| Inadequate Enzyme Concentration | Insufficient enzyme concentration can lead to incomplete conversion of substrates. Optimization of the enzyme concentration is crucial. For instance, with a specific PPO, a concentration of 20 mg/100 mL was found to be optimal.[10] |
| Enzyme Inhibition | High concentrations of substrates (ester catechins) can inhibit the activity of PPO.[11] Consider a fed-batch approach or optimizing the initial substrate concentrations to avoid inhibition. |
Issue 2: Low Purity of this compound
| Potential Cause | Troubleshooting Step |
| Formation of Other Theaflavin Derivatives | The enzymatic reaction naturally produces a mixture of theaflavins. Optimizing the substrate ratio (EGCG:ECG) can favor the formation of TFDG. |
| Inefficient Purification Method | A single purification step may not be sufficient. Consider using a multi-step purification protocol. For example, an initial separation using an NKA-9 resin column followed by further purification with high-speed countercurrent chromatography can yield high-purity TFDG.[7][9] |
| Co-elution with Unreacted Substrates | Ensure that the chromatography conditions are optimized to separate TFDG from unreacted EGCG and ECG. The use of different ethanol concentrations as an eluent can be effective.[7] |
Issue 3: Poor Enzyme Stability and Reusability
| Potential Cause | Troubleshooting Step |
| Enzyme Denaturation | The enzyme may be denaturing due to suboptimal pH, temperature, or the presence of organic solvents. Ensure all reaction conditions are within the enzyme's stable range. |
| Loss of Enzyme During Recovery | If you are reusing the enzyme, ensure the recovery method is gentle and efficient. |
| Suboptimal Immobilization | If using an immobilized enzyme, the immobilization support and method can affect stability. Polyethylene glycol and Fe3O4/chitosan nanoparticles have been used successfully for PPO immobilization, significantly improving enzyme stability and reusability.[3][6] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Yields for TFDG Synthesis
| Enzyme Source | Substrate Ratio (EGCG:ECG) | Optimal pH | Optimal Temperature (°C) | Reaction Time | Yield/Titer | Reference |
| Pear PPO (immobilized) | Not Specified | Not Specified | Not Specified | Not Specified | 42.23% (based on ECG) | [6] |
| Tea Leaf PPO | Not Specified | 5.5 | 33 | Not Specified | 11 mg/L | [1] |
| Bacillus megaterium PPO (Wild Type) | 2:1 (molar) | 4.0 | 25 | 30 min | 127.62 mg/L | [1] |
| Bacillus megaterium PPO (Mutant Mu₄) | 2:1 (molar) | 4.0 | 25 | 30 min | 960.36 mg/L (44.22% conversion) | [1][5] |
| PPO from Tea Leaves (in situ) | Not Specified | 5.5 | Not Specified | Not Specified | 36.00% (with 90.5% purity) | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of TFDG using Microbial PPO
This protocol is based on the methodology described for a mutant Bacillus megaterium PPO.[1][5]
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel.
-
The reaction buffer should be Mcilvaine Buffer at pH 4.0.
-
Add the substrates, EGCG and ECG, to the buffer at a molar ratio of 2:1.
-
Add 0.1 mM Cu²⁺ to the reaction mixture.
-
Add the purified mutant PPO enzyme (e.g., Mu₄) to a final concentration of 0.06 mM.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 25°C.
-
Agitate the reaction mixture at 200 rpm.
-
Allow the reaction to proceed for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction, for example, by adding a quenching agent or by heat inactivation if appropriate for the subsequent purification steps.
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the concentration of TFDG.
-
Protocol 2: In Situ Enzymatic Synthesis and Purification of TFDG
This protocol is adapted from a method using fresh tea leaves.[7]
-
Enzyme and Substrate Preparation:
-
Use fresh tea leaves as the source of both the PPO enzyme and the catechin substrates.
-
-
Reaction Conditions:
-
Conduct the reaction in a solution containing 20% ethanol at a pH of 5.5. The presence of ethanol can enhance the formation of theaflavins.
-
The reaction time should be optimized; for example, a 2-hour incubation at 37°C with shaking has been used.
-
-
Purification:
-
After the reaction, centrifuge the mixture to remove solid precipitates.
-
Pass the supernatant through an NKA-9 resin column to adsorb the theaflavins.
-
Wash the column with the reaction solution (containing 20% ethanol) to elute unreacted catechins and other reactants. This eluent can be recycled for subsequent synthesis batches.
-
Elute the adsorbed theaflavins, including TFDG, from the resin using a gradient of ethanol with varying concentrations to achieve separation and purification.
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General experimental workflow for TFDG synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving Theaflavin-3,3′-digallate Production Efficiency Optimization by Transition State Conformation of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effective synthesis of theaflavin-3,3'-digallate with epigallocatechin-3-O-gallate and epicatechin gallate as substrates by using immobilized pear polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. researchgate.net [researchgate.net]
Preventing degradation of Theaflavin 3,3'-digallate during experiments
Welcome to the technical support center for Theaflavin 3,3'-digallate (TFDG). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of TFDG during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential sources of degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity | Degradation of TFDG in stock or working solutions. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Protect solutions from light and exposure to air. |
| Color change of TFDG solution (e.g., darkening) | Oxidation and/or degradation of TFDG, which can be accelerated by exposure to light, oxygen, and alkaline pH. | Prepare solutions in amber vials or wrap containers in aluminum foil. Use deoxygenated solvents where possible. Ensure the pH of your experimental buffer is neutral or slightly acidic. |
| Precipitation of TFDG in aqueous buffers | Low solubility of TFDG in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) before diluting to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Low purity of TFDG detected by HPLC analysis | Degradation during storage or handling. | Store solid TFDG at -20°C in a tightly sealed container, protected from light and moisture. When preparing solutions, minimize the time the compound is exposed to ambient conditions. |
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors contributing to the degradation of this compound are exposure to alkaline pH, high temperatures, light, and oxygen.[1][2] TFDG is more stable in acidic to neutral conditions and should be protected from light and heat to maintain its integrity.[1]
Q2: How should I store solid this compound?
A2: Solid this compound should be stored at -20°C in a tightly sealed, light-protected container.[3] Under these conditions, it can be stable for at least four years.[4]
Q3: What is the stability of this compound in different solvents?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[3] Stock solutions in these solvents should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[3][5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: this compound has limited stability in aqueous solutions, particularly at neutral to alkaline pH. In a study using a cell culture medium (SIEM) at 37°C, a modest decrease of 20.9% was observed after 48 hours, suggesting relative stability under these specific experimental conditions.[6] However, at higher temperatures, such as 80°C, a decomposition rate of around 60% has been reported within 30 minutes.[1] For cell culture experiments, it is recommended to prepare fresh working solutions from a frozen stock solution immediately before use.
Data Presentation: TFDG Stability
The following tables summarize the known stability data for this compound under various conditions.
Table 1: Temperature-Dependent Degradation of Theaflavins
| Temperature | Condition | Degradation Rate | Reference |
| 37°C | In SIEM cell culture medium for 48 hours | ~20.9% degradation | [6] |
| 80°C | In aqueous solution for 30 minutes | ~60% degradation | [1] |
| Room Temperature | In sodium phosphate buffer (pH 7.4) | Less stable than in acidic conditions; specific rate for TFDG not detailed but noted to be more stable than other theaflavins. | [2] |
| Boiling Water | Aqueous solution | Less stable than in acidic conditions; specific rate for TFDG not detailed but noted to be more stable than other theaflavins. | [2] |
Table 2: pH-Dependent Stability of Theaflavins
| pH | Condition | Stability | Reference |
| > 8 | Alkaline aqueous solution | Unstable, with over 40% decomposition. | [1] |
| 7.4 | Sodium phosphate buffer | Less stable than in acidic conditions. | [2] |
| Acidic (e.g., pH < 7) | Aqueous solution | More stable. | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a standardized method for preparing a TFDG stock solution for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of TFDG using a calibrated analytical balance.
-
Dissolve the weighed TFDG in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex the solution until the TFDG is completely dissolved. Avoid vigorous shaking to minimize oxidation.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][5]
Protocol for HPLC Analysis of this compound Purity
This method can be used to assess the purity of TFDG and detect potential degradation products.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% orthophosphoric acid in ultrapure water.[7]
-
Mobile Phase B: 0.1% orthophosphoric acid in acetonitrile.[7]
-
Gradient Program:
-
Start with 10% B.
-
Increase to 11% B over 5 minutes.
-
Increase to 20% B over the next 5 minutes.
-
Hold at 20% B for 6 minutes.
-
Increase to 30% B over 8 minutes.
-
Increase to 45% B over 8 minutes.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
Sample Preparation:
-
Prepare a standard solution of TFDG of known concentration in a suitable solvent (e.g., methanol or the mobile phase).
-
To prevent oxidation during analysis, a stabilization solution of EDTA and ascorbic acid can be added to the standard and sample solutions.[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.
Caption: TFDG inhibits pro-inflammatory and pro-survival signaling pathways.
Experimental Workflow for Assessing TFDG Stability
A general workflow for monitoring the stability of this compound during an experiment.
Caption: Workflow for monitoring TFDG stability using HPLC.
Logical Relationship of Factors Causing TFDG Degradation
This diagram illustrates the interplay of factors that can lead to the degradation of this compound.
Caption: Key environmental factors leading to TFDG degradation.
References
Technical Support Center: Theaflavin 3,3'-digallate (TF3) for Animal Studies
Welcome to the technical support center for researchers utilizing Theaflavin 3,3'-digallate (TF3) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a recommended starting dosage for this compound in mice?
A1: The optimal dosage of TF3 is dependent on the administration route and the experimental model. Based on published studies, here are some established starting points:
-
Oral Gavage: For general pharmacokinetic studies, a high dose of 500 mg/kg has been used in mice[1][2]. In an osteosarcoma xenograft model, daily oral gavage of 20 mg/kg and 40 mg/kg showed significant antitumor efficacy[3].
-
Intravenous (IV) Injection: For pharmacokinetic and distribution studies, a dosage of 5 mg/kg has been utilized in mice[1][2].
-
Intraperitoneal (IP) Injection: In a mouse model of neointimal hyperplasia, a dosage of 10 mg/kg was administered.
It is crucial to perform dose-response studies for your specific model to determine the optimal therapeutic window.
Q2: How should I prepare TF3 for in vivo administration?
A2: Proper preparation of TF3 is critical for accurate and reproducible results.
-
For Oral Gavage: TF3 can be dissolved in Dimethyl Sulfoxide (DMSO) and then further diluted in a vehicle like phosphate-buffered saline (PBS) or corn oil. One study used 0.05% DMSO as a vehicle for oral gavage in mice[3]. It is recommended to prepare the solution fresh for each administration.
-
For Intravenous/Intraperitoneal Injection: Due to its limited water solubility (0.1 mg/mL), dissolving TF3 for injections requires careful consideration. While specific vehicle formulations for TF3 injection are not consistently detailed in the literature, a common approach for similar polyphenols is to dissolve them in a small amount of a biocompatible solvent like DMSO, and then dilute with a sterile vehicle such as saline or PBS to the final desired concentration. It is imperative to ensure the final concentration of the solvent is non-toxic to the animals. A final DMSO concentration of less than 5% is generally considered safe for in vivo studies. Always perform a small pilot study to check for any immediate adverse reactions to the vehicle.
Q3: I am observing lower than expected efficacy in my animal model. What could be the issue?
A3: Several factors can contribute to lower-than-expected efficacy of TF3 in vivo:
-
Low Bioavailability: TF3 is known to have poor oral bioavailability[1][2]. Consider the following:
-
Co-administration with Black Tea Extract (BTE): Studies have shown that administering TF3 along with BTE can enhance its absorption and tissue distribution[1][2].
-
Formulation Strategies: While not extensively studied for TF3 specifically, nanoformulations and other drug delivery systems are being explored to improve the bioavailability of polyphenols.
-
-
Instability: Theaflavins can be unstable, particularly in alkaline conditions. Ensure that your preparation and administration protocols maintain a suitable pH. Prepare solutions fresh and protect them from light and high temperatures.
-
Dosage and Administration Frequency: The dosage and frequency of administration may need to be optimized for your specific model. A single daily dose may not be sufficient to maintain therapeutic concentrations. One study noted that a second administration after a 6-hour interval enhanced tissue levels of radioactivity[1].
-
Target Engagement: Confirm that TF3 is reaching the target tissue and modulating the intended signaling pathway. This can be assessed through techniques like Western blotting or immunohistochemistry on tissue samples to check for changes in phosphorylation of key proteins.
Q4: What are the potential signs of toxicity I should monitor in my animals?
A4: While TF3 is generally considered to have low toxicity, it is essential to monitor animals for any adverse effects, especially at higher doses. General signs of polyphenol toxicity in rodents can include:
-
Reduced body weight gain
-
Changes in food and water intake
-
Lethargy or changes in activity levels
-
Gastrointestinal issues such as diarrhea
-
Changes in organ-to-body weight ratios upon necropsy
In studies with other polyphenols, high doses have been associated with liver and kidney toxicity. Therefore, monitoring relevant serum biomarkers (e.g., ALT, AST, creatinine) can be a valuable part of your safety assessment. One study noted that TF3 exhibited selective cytotoxicity to osteosarcoma cells with no significant inhibitory effect on normal human osteoblastic cells[3].
Q5: How can I confirm that TF3 is affecting the intended signaling pathway in my in vivo experiment?
A5: To confirm target engagement, you can collect tissue samples from your experimental animals and perform molecular analyses. A common and effective method is Western blotting to detect changes in the phosphorylation status of key signaling proteins. For example, if you are investigating the effect of TF3 on the MAPK pathway, you would probe for phosphorylated forms of ERK, JNK, and p38. It is crucial to also probe for the total protein levels to determine the ratio of phosphorylated to total protein.
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies involving this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (500 mg/kg) | Reference |
| Cmax | - | Achieved at 6 hours post-dosing | [1][2] |
| AUC0-∝ | - | 504.92 µg·min/L | [1][2] |
| Tissue Distribution (Max. Radioactivity) | 42% in Kidney | 0.07% in Liver | [1][2] |
Table 2: Efficacy of this compound in a Mouse Osteosarcoma Xenograft Model
| Dosage (Oral Gavage) | Treatment Duration | Outcome | Reference |
| 20 mg/kg/day | 22 days | Marked antitumor efficacy | [3] |
| 40 mg/kg/day | 22 days | Marked antitumor efficacy | [3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice for Efficacy Studies
-
Preparation of Dosing Solution:
-
Dissolve this compound powder in a minimal amount of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the stock solution with sterile PBS or corn oil to the final desired concentration. The final concentration of DMSO should be kept below 5%.
-
Prepare the dosing solution fresh each day of administration.
-
-
Animal Dosing:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer the solution via oral gavage using an appropriately sized gavage needle.
-
For control animals, administer the vehicle solution (e.g., PBS with the same final concentration of DMSO).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and food/water consumption.
-
Measure tumor volume (if applicable) at regular intervals using calipers.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved institutional protocols.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting, immunohistochemistry).
-
Protocol 2: Western Blot for Assessing In Vivo Target Engagement
-
Tissue Lysate Preparation:
-
Homogenize collected tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of your target protein (e.g., anti-phospho-ERK).
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein of interest to normalize the phosphorylation signal.
-
Quantify the band intensities to determine the relative change in protein phosphorylation between treatment groups.
-
Mandatory Visualizations
References
Validation & Comparative
Theaflavin 3,3'-digallate compared to other polyphenols in neuroprotection
A comparative analysis of Theaflavin 3,3'-digallate (TF3) against other polyphenols showcases its significant potential in neuroprotection, primarily through its robust antioxidant and anti-inflammatory activities. Found abundantly in black tea, TF3 demonstrates comparable, and in some instances superior, efficacy to well-researched polyphenols like Epigallocatechin-3-gallate (EGCG) from green tea.
This compound, a key bioactive compound in black tea, is gaining attention in the scientific community for its neuroprotective effects.[1] These effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[2][3][4] This guide provides a comparative overview of TF3's performance against other polyphenols, supported by experimental data, to aid researchers and drug development professionals in their understanding of this promising compound.
Comparative Antioxidant Efficacy
Oxidative stress is a major contributor to neurodegenerative diseases.[5] The ability of polyphenols to scavenge reactive oxygen species (ROS) is a key mechanism of their neuroprotective action.[6] TF3 has been shown to be a powerful antioxidant, effectively neutralizing various ROS.[3][6]
A comparative study evaluating the ROS scavenging activities of theaflavin derivatives and EGCG demonstrated that TF3 was the most effective at scavenging hydrogen peroxide and hydroxyl radicals.[6] Another study highlighted that the hydroxyl radical scavenging ability of theaflavins followed the order: TF3 > theaflavin-3(3′)-gallate (TF2) > theaflavin (TF1) > EGCG.[7]
| Compound | Superoxide Radical Scavenging (IC50, µmol/L) | Singlet Oxygen Scavenging (IC50, µmol/L) | Hydrogen Peroxide Scavenging (IC50, µmol/L) | Hydroxyl Radical Scavenging (IC50, µmol/L) |
| This compound (TF3) | 26.7 | 0.83 | 0.39 | 25.07 |
| (-)-epigallocatechin gallate (EGCG) | Not specified in this study | Not specified in this study | Not specified in this study | Not specified in this study |
Table 1: In vitro antioxidant activity of this compound (TF3). Data extracted from a study on the antioxidant effects of theaflavin derivatives.[8]
Comparative Anti-inflammatory Effects
Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders. TF3 has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[4][9]
In a study on lipopolysaccharide (LPS)-induced inflammation, theaflavins, including TF3, showed a stronger anti-inflammatory effect than other polyphenols like catechin, chlorogenic acid, and caffeic acid.[9] TF3 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]
| Compound | Cell Line | Stimulant | Inhibitory Effect on Pro-inflammatory Cytokines (e.g., TNF-α) |
| This compound (TF3) | RAW 264.7 cells | LPS | Significant reduction in TNF-α, IL-1β, and IL-6 release.[8] |
| Theaflavins (mixture) | Microglia | LPS | Stronger suppression of TNF-α production compared to catechin, chlorogenic acid, and caffeic acid.[9] |
| (-)-epigallocatechin gallate (EGCG) | Not directly compared in the same quantitative manner in the cited studies. |
Table 2: Comparative anti-inflammatory effects of this compound (TF3) and other polyphenols.
Neuroprotective Mechanisms and Signaling Pathways
The neuroprotective effects of TF3 are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Antioxidant Signaling Pathway
TF3 enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[3]
References
- 1. Theaflavins may mitigate aging associated cognitive dysfunction via the microbiota−gut−brain axis [nutraingredients.com]
- 2. Neuroprotective Effects and Mechanisms of Tea Bioactive Components in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mnba-journal.com [mnba-journal.com]
- 5. Polyphenols and Their Impact on the Prevention of Neurodegenerative Diseases and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Defensive Mechanisms of Tea Polyphenols: Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Theaflavin 3,3'-digallate and Resveratrol for Researchers and Drug Development Professionals
An objective analysis of two potent polyphenols, Theaflavin 3,3'-digallate and Resveratrol, exploring their comparative antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed protocols.
Introduction
This compound (TFDG), a key bioactive polyphenol in black tea, and resveratrol, a well-known compound found in grapes and red wine, are both lauded for their potential health benefits. While both compounds are subjects of intense research for their therapeutic applications, a direct comparative analysis of their efficacy is crucial for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of TFDG and resveratrol, focusing on their performance in key biological assays and their mechanisms of action at the cellular level.
Head-to-Head Comparison of Biological Activities
Antioxidant Activity
The antioxidant capacities of TFDG and resveratrol have been evaluated using various assays. While direct comparative studies are limited, the available data suggests that both compounds are potent antioxidants. Theaflavins, in general, are considered to have strong free radical scavenging capabilities.[1][2]
Table 1: Antioxidant Activity Data
| Compound | Assay | Model System | IC50 / Activity | Reference |
|---|---|---|---|---|
| This compound | LDL Oxidation | Human Low-Density Lipoprotein | More potent than EGCG | [2] |
| Resveratrol | DPPH | Chemical Assay | IC50 ~25-100 µM |[3] |
Note: A direct comparison of IC50 values from different studies can be misleading due to variations in experimental conditions. The data presented here is for illustrative purposes.
Anti-inflammatory Effects
Both TFDG and resveratrol have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| This compound | Collagen-Induced Arthritis (mice) | Significantly reduced IL-1β, TNF-α, and IL-6 | [4] |
| This compound | IL-1β-treated Chondrocytes | Inhibited IL-1β, PGE2, IL-6, and TNF-α secretion | [5][6] |
| Resveratrol | TNF-α-stimulated Fibroblasts | Suppressed overexpression of MMP-9, IL-1β, IL-6, and iNOS |[7] |
TFDG has been shown to significantly suppress the expression of pro-inflammatory mediators including interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6 in a mouse model of collagen-induced arthritis.[4] In vitro studies on chondrocytes also revealed that TFDG inhibits the secretion of IL-1β, PGE2, IL-6, and TNF-α.[5][6] Resveratrol has also been shown to suppress the overexpression of pro-inflammatory molecules like matrix metalloproteinase-9 (MMP-9), IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in TNF-α stimulated fibroblasts.[7]
Anti-Cancer Activity
The anti-cancer potential of both compounds has been investigated in various cancer cell lines. A direct comparison in the A431 human epidermoid carcinoma cell line shows their relative potency.
Table 3: Anti-Cancer Activity in A431 Cell Line
| Compound | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | A431 | Growth Inhibition | 18 µM | [1] |
| Resveratrol | A431 | Cell Viability (MTT) | 42 µM/mL |[3] |
In the A431 skin cancer cell line, TFDG exhibited a greater inhibition of cell growth with an IC50 of 18 µM, as compared to resveratrol which had an IC50 of 42 µM/mL.[1][3] TFDG has also been shown to inhibit the proliferation of other tumor cells and can inhibit epidermal growth factor receptor (EGFR) activation.[1][2]
Signaling Pathway Modulation
This compound and the Nrf2 Pathway
TFDG is known to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]
A Comparative Metabolic and Mechanistic Analysis of Theaflavin 3,3'-digallate and its Monogallate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential metabolism and cellular impact of key black tea polyphenols.
Theaflavin 3,3'-digallate (TFdiG), the most abundant theaflavin in black tea, and its monogallate derivatives, theaflavin-3-gallate (TF3G) and theaflavin-3'-gallate (TF3'G), are subjects of growing interest for their potential health benefits. Understanding their metabolic fate and the cellular pathways they influence is crucial for the development of novel therapeutics. This guide provides a comparative overview of their metabolic profiles, supported by experimental data, and delves into their distinct effects on key signaling pathways.
Metabolic Profiling: A Journey Through the Gut
The bioavailability of theaflavins is generally low, with a significant portion reaching the colon to be metabolized by the gut microbiota.[1][2] The primary metabolic transformation for TFdiG is a stepwise degalloylation process, yielding its monogallate derivatives and subsequently theaflavin (TF).[2][3]
In Vitro Fermentation with Human Fecal Microbiota:
An in vitro study simulating human colonic fermentation revealed that TFdiG is gradually degraded by gut microbiota.[2] The primary metabolites identified were TF3G, TF3'G, and TF.[2] Further degradation leads to the formation of smaller phenolic compounds, including gallic acid and pyrogallol.[2][4]
| Compound | Initial Concentration (µM) | Concentration after 12h (µM) | Concentration after 24h (µM) | Major Metabolites Identified |
| This compound (TFdiG) | 50 | ~16 | ~3.5 | Theaflavin-3-gallate (TF3G), Theaflavin-3'-gallate (TF3'G), Theaflavin (TF), Gallic Acid, Pyrogallol[2] |
Table 1: Degradation of this compound in an in vitro human fecal fermentation model. [2]
While direct comparative metabolic studies on TF3G and TF3'G as starting compounds are limited, their metabolic fate can be inferred from the degradation pathway of TFdiG. It is expected that they would also be converted to theaflavin and smaller phenolic acids.
Experimental Protocols
A detailed methodology for the in vitro fermentation and analysis of theaflavin metabolites is outlined below.
In Vitro Anaerobic Fermentation with Human Fecal Microbiota
Objective: To simulate the metabolic transformation of theaflavins by the human gut microbiome.
Materials:
-
This compound (TFdiG), Theaflavin-3-gallate (TF3G), Theaflavin-3'-gallate (TF3'G) standards
-
Human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), sterile and anaerobic
-
Resazurin (anaerobic indicator)
-
Culture medium (e.g., brain heart infusion broth)
-
Anaerobic chamber
Procedure:
-
Fecal Slurry Preparation: Homogenize fresh fecal samples in anaerobic PBS inside an anaerobic chamber to create a fecal slurry (e.g., 10% w/v).
-
Incubation: In the anaerobic chamber, inoculate sterile culture medium with the fecal slurry. Add the theaflavin compounds to be tested at a final concentration (e.g., 50 µM). Include a control group without theaflavins.
-
Sampling: Incubate the cultures at 37°C. Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Processing: Immediately quench the metabolic activity in the collected samples, for example, by adding ice-cold acetonitrile. Centrifuge to pellet solids and collect the supernatant for analysis.
Ultra-High-Performance Liquid Chromatography-Quadrupole Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS) Analysis
Objective: To identify and quantify theaflavins and their metabolites.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF).
-
Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a set time to separate the compounds.
-
Flow Rate: e.g., 0.3 mL/min
-
Column Temperature: e.g., 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI), negative mode.
-
Scan Range: e.g., m/z 100-1500.
-
Resolution: High resolution (e.g., 120,000) for accurate mass measurements.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) to obtain fragmentation patterns for metabolite identification.
Data Analysis:
-
Process the raw data using specialized software (e.g., Xcalibur, Compound Discoverer).
-
Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns with authentic standards or reference databases.
-
Quantify the compounds by integrating the peak areas from the extracted ion chromatograms.
Visualizing the Process and Pathways
To better understand the experimental process and the cellular mechanisms influenced by these compounds, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural identification of mouse fecal metabolites of this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Theaflavin 3,3'-digallate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Theaflavin 3,3'-digallate. The following procedures ensure safe handling, storage, and disposal of this compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle all chemicals with a degree of caution as they may pose unknown hazards. The following PPE is recommended as standard laboratory practice.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Powder-free | To prevent skin contact. |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | To protect eyes from dust or splashes. |
| Body Protection | Laboratory Coat | Standard | To protect clothing and skin. |
| Respiratory | Not generally required | Use in a well-ventilated area | A dust mask may be used for handling large quantities of powder. |
II. Health and Safety Information
According to the Safety Data Sheet (SDS), this compound has no specific hazard statements. However, it is noted to be an inducer of oxidative stress and apoptosis in certain cell lines, a factor to consider in experimental contexts[1].
NFPA and HMIS Ratings
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. |
| Skin Contact | Wash with soap and water. |
| Eye Contact | Rinse with plenty of water. |
| Ingestion | Wash out mouth with water. |
III. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation : Ensure the work area is clean and uncluttered. Put on all required PPE (lab coat, gloves, safety glasses).
-
Weighing : If weighing the solid form, do so in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.
-
Dissolving : this compound is soluble in DMSO and ethanol[2]. Prepare solutions in a fume hood.
-
Use : Conduct all experimental procedures involving the compound in a designated area.
-
Post-Handling : Clean the work area thoroughly after use. Wash hands after removing gloves.
Storage Conditions
| Form | Storage Temperature | Stability |
| Solid | -20°C[2] | ≥ 4 years[3] |
| In Solvent | -80°C (1 year) or -20°C (1 month)[2] | As specified by the supplier[2] |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Disposal Protocol
-
Waste Collection : Collect waste this compound and any contaminated consumables (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container.
-
Container Sealing : Once the waste container is full, securely seal it.
-
Labeling : Clearly label the container with its contents ("this compound waste").
-
Disposal Request : Arrange for pickup by your institution's environmental health and safety (EHS) department for proper disposal. Do not dispose of down the drain or in regular trash.
V. Experimental Workflow and Safety Diagram
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
